2-Ethylhexyl crotonate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
7299-92-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-ethylhexyl (E)-but-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h5,8,11H,4,6-7,9-10H2,1-3H3/b8-5+ |
InChI Key |
LINJIWJIUXFXHS-VMPITWQZSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of 2-Ethylhexyl Crotonate via Fischer Esterification
This technical guide provides a comprehensive overview of the synthesis of this compound through Fischer esterification. It covers the core chemical principles, detailed experimental protocols, and factors influencing the reaction's efficiency and yield.
Introduction to this compound and Fischer Esterification
This compound is an ester formed from the reaction of crotonic acid and 2-ethylhexanol. It finds applications in various chemical industries. The primary method for its synthesis is Fischer esterification, a classic organic reaction that involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][2] The reaction is reversible, and its equilibrium can be shifted towards the product side by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[1][3]
Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[3][4] The reaction is typically carried out at reflux temperatures, which depend on the boiling point of the alcohol or solvent used.[5]
Reaction Kinetics and Mechanism
The kinetics of the esterification of crotonic acid with 2-ethylhexyl alcohol using sulfuric acid as a catalyst has been reported to follow a second-order reaction model with respect to both the carboxylic acid and the alcohol.[6]
The mechanism of Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.[1][4]
The reaction mechanism involves the following key steps: [2][4]
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the crotonic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen atom of 2-ethylhexanol attacks the protonated carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| Crotonic Acid | C₄H₆O₂ | 86.09 | >98% |
| 2-Ethylhexanol | C₈H₁₈O | 130.23 | >99% |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 95-98% |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
Generalized Synthesis Procedure
-
Reaction Setup: A round-bottom flask is charged with crotonic acid and an excess of 2-ethylhexanol (a molar ratio of 1:3 to 1:5 is common to shift the equilibrium). Toluene can be used as a solvent to facilitate azeotropic removal of water using a Dean-Stark apparatus.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) is carefully added to the reaction mixture.[5]
-
Reaction: The mixture is heated to reflux, and the reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically continued until no more water is formed.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent like diethyl ether.
-
The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted crotonic acid.[5]
-
The organic layer is then washed with brine (saturated NaCl solution) and dried over anhydrous magnesium sulfate.[5]
-
-
Purification:
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation to remove excess 2-ethylhexanol and other impurities.[7]
-
Factors Influencing Reaction Yield
Several factors can influence the yield of this compound in a Fischer esterification reaction:
| Parameter | Effect on Yield | Rationale |
| Reactant Molar Ratio | Increasing the excess of 2-ethylhexanol increases the yield. | Shifts the reaction equilibrium towards the products (Le Chatelier's Principle).[1] |
| Catalyst Concentration | A higher catalyst concentration generally increases the reaction rate. | More catalyst molecules are available to protonate the carboxylic acid, accelerating the reaction. |
| Temperature | Higher temperatures increase the reaction rate. | Provides the necessary activation energy for the reaction. |
| Water Removal | Efficient removal of water increases the yield. | Prevents the reverse reaction (ester hydrolysis) from occurring.[3] |
Visualizations
Fischer Esterification Signaling Pathway
Caption: Fischer Esterification Reaction Pathway.
Experimental Workflow for this compound Synthesis
Caption: Experimental Workflow Diagram.
Influence of Reaction Parameters on Yield
Caption: Key Parameter Influence on Yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl crotonate (CAS No. 45124-23-0) is an organic compound belonging to the ester family. It is the ester formed from the condensation of crotonic acid and 2-ethylhexanol. This technical guide provides a comprehensive overview of its core physicochemical properties, offering valuable data for its application in research and development. The document outlines key physical constants, details the experimental methodologies for their determination, and provides visual representations of experimental workflows and property interdependencies.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Physical State | Liquid at room temperature | Inferred from melting point |
| Appearance | Colorless to pale yellow liquid (estimated) | [2] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Melting Point | < -20 °C (estimated) | [3][4] |
| Density | 0.884 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | ~1.44 (estimated) | Based on similar structures |
| Solubility | Insoluble in water; Soluble in alcohols and most organic solvents. | [3][5] |
| Flash Point | 115.1 °C | [1] |
Experimental Protocols
The determination of the physicochemical properties of this compound follows standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.
Determination of Boiling Point (OECD Guideline 103)
The boiling point is determined using a method compliant with OECD Guideline 103.[6][7] The dynamic method, which also allows for vapor pressure determination, is a suitable approach.
-
Apparatus: A boiling apparatus with a heating mantle, a boiling flask containing the test substance, a thermometer placed in the vapor phase, and a condenser. The apparatus is connected to a pressure control system.
-
Procedure:
-
The this compound sample is placed in the boiling flask.
-
The pressure in the apparatus is reduced to a desired level.
-
The sample is heated, and the temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer in the vapor phase.
-
This process is repeated at various pressures.
-
The boiling point at standard atmospheric pressure (760 mmHg or 101.325 kPa) is determined by interpolation or extrapolation of the pressure-temperature data.
-
Determination of Density (ASTM D4052)
The density of liquid this compound can be accurately measured using a digital density meter, following the ASTM D4052 standard.
-
Apparatus: A digital density meter with an oscillating U-tube.
-
Procedure:
-
The instrument is calibrated using certified reference standards of known density.
-
A small sample of this compound is introduced into the thermostated U-tube of the density meter.
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
This frequency change is used in conjunction with the calibration data to calculate and display the density of the sample.
-
Determination of Refractive Index (ASTM D1218)
The refractive index, a measure of how light propagates through the substance, is determined using a refractometer according to ASTM D1218.
-
Apparatus: An Abbe-type or digital refractometer with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to reach thermal equilibrium.
-
The refractive index is read from the instrument's scale or digital display.
-
Temperature correction may be applied if the measurement is not performed at the standard temperature (20 °C).
-
Determination of Flash Point (ASTM D93)
The flash point is determined using the Pensky-Martens closed-cup method as described in ASTM D93, which is suitable for liquids with flash points above 40°C.
-
Apparatus: A Pensky-Martens closed-cup tester, which includes a test cup with a lid, a stirring mechanism, a heat source, and an ignition source.
-
Procedure:
-
A specified volume of this compound is placed in the test cup.
-
The sample is heated at a slow, constant rate while being stirred.
-
At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of this compound.
Interrelation of Physicochemical Properties
Caption: Relationship between molecular structure and physicochemical properties.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]
- 3. Buy Hexyl crotonate | 19089-92-0 [smolecule.com]
- 4. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 5. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 63321-70-0 CAS MSDS (2-ethylhexyl octanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide on 2-Ethylhexyl crotonate (CAS Number 45124-23-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for 2-Ethylhexyl crotonate (CAS 45124-23-0). This guide synthesizes the available information and includes data from structurally related compounds for comparative purposes.
Introduction
This compound, with the CAS number 45124-23-0, is an ester of crotonic acid and 2-ethylhexanol. Its chemical structure suggests potential applications in various industries, including as a flavoring agent, fragrance component, or as a plasticizer, similar to other crotonate and 2-ethylhexyl esters. This technical guide provides a summary of its known properties, a general synthesis protocol, and an overview of analytical methods, supplemented with data from related compounds to provide a broader context for researchers.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. For comparison, properties of the related compounds ethyl crotonate and hexyl crotonate are also included.
| Property | This compound | Ethyl crotonate | Hexyl crotonate |
| CAS Number | 45124-23-0 | 623-70-1 | 19089-92-0 |
| Molecular Formula | C12H22O2[1] | C6H10O2 | C10H18O2[2] |
| Molecular Weight | 198.30 g/mol [1] | 114.14 g/mol | 170.25 g/mol [2] |
| Boiling Point | 249.8 °C at 760 mmHg[1] | 142-143 °C | - |
| Density | 0.884 g/cm³[1] | 0.918 g/mL at 25 °C | - |
| Flash Point | 115.1 °C[1] | 36 °F (2.22 °C) | 192 °F (88.9 °C) |
| Refractive Index | - | 1.423-1.428 at 20 °C | - |
| Solubility | Insoluble in water; soluble in most fixed oils and ethanol[2] | - | Insoluble in water, propylene glycol; soluble in most fixed oils and ethanol[2] |
| Synonyms | 2-ethylhexyl (E)-but-2-enoate[1] | Ethyl (E)-2-butenoate | hexyl but-2-enoate[2] |
Synthesis
General Experimental Protocol: Fischer Esterification
The most common method for synthesizing esters like this compound is through the Fischer esterification of a carboxylic acid (crotonic acid) and an alcohol (2-ethylhexanol) in the presence of an acid catalyst.
Materials:
-
Crotonic acid
-
2-Ethylhexanol
-
Concentrated Sulfuric Acid (catalyst)
-
Benzene or Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine equimolar amounts of crotonic acid and 2-ethylhexanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add a solvent such as benzene or toluene to facilitate the removal of water via a Dean-Stark apparatus.
-
Reflux the mixture. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for this compound Synthesis.
Analytical Methods
The characterization and purity assessment of this compound would typically involve standard analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), along with spectroscopic methods.
Chromatographic Analysis
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is a standard method for determining the purity of volatile esters. A non-polar capillary column would be suitable for separation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector could also be employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure of the synthesized ester by identifying the characteristic peaks for the ethylhexyl and crotonate moieties.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1720-1740 cm-1 and the C=C bond of the crotonate group.
-
Mass Spectrometry (MS): MS would provide the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
General Analytical Workflow
Caption: Analytical Workflow for this compound Characterization.
Safety and Toxicology
| Compound/Group | Acute Oral Toxicity (LD50, rat) | Skin Irritation | Eye Irritation | Developmental Toxicity |
| 2-Ethylhexyl Esters (general) | >2000 mg/kg bw | Not expected to be irritating | Slight, reversible irritation possible | Potential concern due to metabolism to 2-ethylhexanol |
| Ethyl crotonate | 3000 mg/kg | Irritating | Irritating | Not determined |
| 2-Ethylhexanol | - | - | - | Causes developmental toxicity in rats |
Data compiled from various sources, including assessments of 2-ethylhexyl esters.
The primary toxicological concern for 2-ethylhexyl esters is their potential to hydrolyze to 2-ethylhexanol, which has been shown to have developmental toxicity in animal studies. Therefore, exposure to this compound should be minimized, and appropriate personal protective equipment should be used, especially in research and manufacturing settings.
Potential Applications
Based on the properties of similar compounds, this compound may find applications in the following areas:
-
Flavors and Fragrances: The ester functional group often imparts fruity or floral scents. Related crotonates are used as flavoring agents.
-
Cosmetics and Personal Care: 2-ethylhexyl esters are commonly used as emollients and skin conditioning agents in cosmetic formulations.
-
Industrial Applications: It could potentially be used as a plasticizer, solvent, or in the synthesis of other organic compounds.
Conclusion
This compound (CAS 45124-23-0) is a compound for which detailed technical information is sparse in the public domain. This guide has provided the available data on its chemical and physical properties and has outlined general methodologies for its synthesis and analysis based on established chemical principles for similar esters. The toxicological profile is inferred from related compounds, highlighting the need for caution due to the potential formation of 2-ethylhexanol upon hydrolysis. Further research is required to fully characterize the properties, biological activities, and safety profile of this specific compound to enable its potential use in scientific and industrial applications.
References
An In-depth Technical Guide to the Solubility of 2-Ethylhexyl Crotonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl crotonate is an ester of 2-ethylhexanol and crotonic acid. Its solubility characteristics are crucial for its application in various fields, including as a solvent, plasticizer, and in the formulation of fragrances and other chemical products. Understanding its behavior in different organic solvents is essential for formulation development, reaction chemistry, and purification processes. This guide provides an overview of the expected solubility of this compound based on analogous compounds and details a comprehensive methodology for its experimental determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," esters with a significant alkyl chain, such as this compound, are generally expected to be soluble in a wide range of common organic solvents. The 2-ethylhexyl group imparts a significant non-polar character to the molecule.
The solubility of structurally similar esters, such as 2-ethylhexyl acetate and 2-ethylhexyl lactate, provides a strong indication of the expected behavior of this compound. These compounds are known to be readily soluble or miscible with various organic solvents.
Solubility Data of Structurally Similar Esters
The following table summarizes the qualitative solubility of esters that are structurally analogous to this compound. This information can be used to infer the likely solubility of this compound in these solvents.
| Compound | Solvent | Solubility/Miscibility | Reference |
| 2-Ethylhexyl acetate | Ethanol | Soluble/Miscible | [1][2][3] |
| Acetone | Soluble/Miscible | [1] | |
| Diethyl Ether | Soluble/Miscible | [1][2] | |
| Other Organic Solvents | Miscible with oils and other organic solvents | [2] | |
| Water | Very slightly soluble/Low solubility | [1][2][4] | |
| 2-Ethylhexyl lactate | N,N-Dimethylformamide | Very soluble | [5] |
| Methanol | Soluble | [5] | |
| Glacial Acetic Acid | Sparingly soluble | [5] | |
| Chloroform | Very slightly soluble | [5] | |
| Water | Practically insoluble | [5] | |
| Hexyl crotonate | Ethanol | Soluble | |
| Most Fixed Oils | Soluble | ||
| Water | Insoluble | ||
| Propylene Glycol | Insoluble |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in a common organic solvent. This method is adapted from general principles of solubility testing.
Objective: To determine the mass of this compound that can be dissolved in a specific volume of a given organic solvent at a controlled temperature to achieve a saturated solution.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, acetone, hexane, toluene) of analytical grade
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Calibrated glass vials with screw caps
-
Micropipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass syringes
-
Beakers and graduated cylinders
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Solvent: Place a known volume (e.g., 10 mL) of the desired organic solvent into several glass vials.
-
Sample Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solute should be visible.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow the excess solute to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a glass syringe. Attach a syringe filter to the syringe and discard the first few drops to saturate the filter material. Collect a precise volume of the filtrate in a pre-weighed beaker.
-
Solvent Evaporation: Place the beaker containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum desiccator can also be used for more volatile solvents.
-
Mass Determination: Once the solvent has completely evaporated, allow the beaker to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
Calculation: The solubility is calculated as follows:
Solubility ( g/100 mL) = [(Mass of beaker + residue) - (Mass of beaker)] / (Volume of filtrate in mL) * 100
-
Replicates: Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Consult the Safety Data Sheets (SDS) for this compound and all solvents used.
Visualizations
The following diagrams illustrate the logical workflow for assessing the solubility of this compound.
Caption: Workflow for solubility assessment of this compound.
Caption: Detailed experimental workflow for gravimetric solubility determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Ethylhexyl Acetate | C10H20O2 | CID 7635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethylhexyl acetate - SEQENS [seqens.com]
- 4. 2-Ethylhexyl Acetate | Eastman [eastman.com]
- 5. Buy 2-Ethylhexyl lactate industrial Grade from Hangzhou KieRay Chem Co.,LTD - ECHEMI [echemi.com]
Thermal stability and decomposition of 2-Ethylhexyl crotonate
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethylhexyl Crotonate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. Due to the limited availability of direct experimental data for this specific ester, this paper synthesizes information from studies on structurally analogous compounds to predict its thermal behavior. The guide covers probable decomposition pathways, estimated thermal stability, and potential decomposition products. Standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are detailed to facilitate future empirical studies.
Introduction
This compound is an unsaturated ester that finds application in various chemical syntheses. Understanding its thermal stability is paramount for ensuring safe handling, storage, and processing, particularly in applications that involve elevated temperatures. Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts, affecting product purity and process safety. This guide aims to provide a robust theoretical framework for the thermal behavior of this compound based on established principles of organic chemistry and thermal analysis of similar molecules.
Predicted Thermal Stability and Decomposition Pathways
This reaction proceeds through a six-membered cyclic transition state, yielding a carboxylic acid and an alkene. In the case of this compound, the expected primary decomposition products would be crotonic acid and 2-ethyl-1-hexene.
Proposed Primary Decomposition Pathway:
Caption: Proposed syn-elimination pathway for this compound decomposition.
At higher temperatures, or under different atmospheric conditions (e.g., oxidative), secondary decomposition reactions may occur. These can include decarboxylation of the resulting crotonic acid to form propylene and carbon dioxide, as well as various radical-initiated fragmentation and rearrangement reactions.
Comparative Thermal Analysis Data
To provide a contextual understanding of the potential thermal stability of this compound, the following table summarizes the thermal decomposition data for structurally related esters.
| Compound | Analysis Type | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Key Decomposition Products |
| Poly(methyl crotonate) | TGA | ~359 (5% weight loss) | - | - |
| Methyl Stearate | TGA (in O₂) | ~207 | - | - |
| Methyl Oleate | TGA (in O₂) | ~100-230 | - | - |
| Ethyl Acetate | Pyrolysis | >400 | - | Acetic acid, Ethylene |
| Isopropyl Butanoate | Computational | - | - | Butanoic acid, Propene |
Note: The data presented is from various sources and experimental conditions may differ.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously monitor and record the sample mass as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected boiling point or decomposition temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).
-
Record the heat flow to the sample relative to the reference as a function of temperature.
-
Endothermic peaks will indicate melting and boiling, while exothermic peaks may indicate decomposition or other chemical reactions.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is scarce, a scientifically sound prediction of its behavior can be made based on the well-established chemistry of similar esters. The primary thermal decomposition pathway is expected to be a syn-elimination to yield crotonic acid and 2-ethyl-1-hexene. The onset of this decomposition is anticipated to occur at elevated temperatures, likely in the range of 300-400°C under inert conditions, though this requires experimental verification. The provided experimental protocols for TGA and DSC offer a clear methodology for researchers to obtain the necessary empirical data to definitively characterize the thermal properties of this compound. Such data is crucial for the safe and effective use of this compound in all relevant applications.
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethylhexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational properties of 2-Ethylhexyl crotonate. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of conformational analysis, data from analogous compounds, and theoretical methodologies to present a comprehensive overview. The guide outlines the predicted structural characteristics, explores potential conformational isomers, and details the experimental and computational protocols that would be employed for a thorough structural elucidation. This includes hypothetical detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, gas-phase electron diffraction, and computational chemistry. All quantitative data from analogous systems and theoretical calculations are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is an ester formed from crotonic acid and 2-ethylhexanol. Its molecular structure combines a rigid α,β-unsaturated ester moiety with a flexible, branched alkyl chain. This combination of structural features gives rise to a complex conformational landscape that is crucial for understanding its physicochemical properties, reactivity, and interactions in various chemical and biological systems. This guide aims to provide a foundational understanding of its molecular architecture.
Molecular Structure
The molecular formula of this compound is C₁₂H₂₂O₂. The molecule consists of two primary functional groups: the crotonate group and the 2-ethylhexyl group, linked by an ester bond.
-
Crotonate Moiety: This is an α,β-unsaturated ester. The double bond in the crotonate group is typically found in the more stable trans (or E) configuration. The ester functional group itself has a planar geometry due to resonance, which results in a partial double bond character for the C-O single bond.[1] Esters generally prefer an s-Z (or s-trans) conformation, where the alkyl group and the carbonyl group are on opposite sides of the C-O single bond, as this minimizes steric hindrance.[1]
-
2-Ethylhexyl Moiety: This is a branched, eight-carbon alkyl chain. The presence of a chiral center at the second carbon position and the flexibility of the alkyl chain introduce a significant number of possible conformations. The conformational preferences of this group are dictated by the minimization of steric interactions between the alkyl substituents.[2]
A plausible low-energy conformation of this compound is depicted below, assuming a trans configuration for the double bond and an s-Z conformation for the ester group.
Conformational Analysis
The overall conformation of this compound is determined by the rotational freedom around several single bonds. The most significant of these are the bonds within the 2-ethylhexyl chain and the bond between the ester oxygen and the 2-ethylhexyl group.
Conformation of the Ester Group
The rotation around the C(O)-O bond in esters is generally restricted due to resonance stabilization.[3][4] This leads to two primary planar conformations: s-Z and s-E. For most esters, the s-Z conformation is significantly more stable.[1]
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy |
| s-Z (s-trans) | ~180° | Lower |
| s-E (s-cis) | ~0° | Higher |
Table 1: Conformational preferences of the ester functional group.
Conformation of the 2-Ethylhexyl Group
The 2-ethylhexyl group is highly flexible, with multiple rotatable C-C bonds. The conformation of this chain will be governed by the avoidance of steric strain, particularly gauche interactions between bulky alkyl groups.[2] The numerous possible conformations can be explored using computational chemistry methods.
Experimental Protocols for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.[5]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Key information to be obtained includes chemical shifts, which indicate the electronic environment of each proton, and coupling constants (J-values), which provide information about the dihedral angles between adjacent protons and thus the conformation.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the molecular fragments.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information for determining the three-dimensional structure and preferred conformation.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of this compound. This is often the most challenging step and may involve techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state.[6]
Experimental Protocol:
-
Sample Introduction: The sample of this compound is vaporized and introduced into a high-vacuum chamber as a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular beam, and the electrons are scattered by the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths, bond angles, and dihedral angles can be derived.[6]
Computational Chemistry Protocols
Computational chemistry provides a theoretical framework to investigate the molecular structure and conformational energetics of this compound.[7]
Conformational Search
A systematic or stochastic conformational search can be performed to identify the low-energy conformers of the molecule.
Protocol:
-
Initial Structure Generation: Build an initial 3D structure of this compound.
-
Molecular Mechanics (MM) Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to perform a conformational search by systematically rotating all rotatable bonds. This will generate a large number of possible conformers.
-
Energy Minimization: Each generated conformer is then subjected to energy minimization to find the nearest local energy minimum.
Quantum Mechanical Calculations
The low-energy conformers identified from the molecular mechanics search are then subjected to higher-level quantum mechanical calculations for more accurate geometries and energies.
Protocol:
-
Geometry Optimization: The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[8][9]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Relative Energy Calculation: The relative energies of the different conformers are calculated to determine their populations at a given temperature.
Predicted Molecular Properties (Based on Analogs and Theory)
The following table summarizes the predicted structural parameters for the crotonate and ester moieties based on data from similar molecules and theoretical considerations.
| Parameter | Predicted Value | Basis of Prediction |
| C=C Bond Length | ~1.34 Å | Typical alkene bond length |
| C=O Bond Length | ~1.21 Å | Typical carbonyl bond length |
| C-O (ester) Bond Length | ~1.36 Å | Typical ester C-O single bond length |
| O-C (alkyl) Bond Length | ~1.45 Å | Typical C-O single bond length |
| C=C-C Bond Angle | ~120° | sp² hybridization |
| O=C-O Bond Angle | ~125° | sp² hybridization |
| C-O-C Bond Angle | ~115° | sp³ hybridization |
| O=C-O-C Dihedral Angle | ~180° | s-Z conformation preference[1] |
Table 2: Predicted structural parameters for this compound.
Conclusion
This technical guide has provided a comprehensive theoretical and methodological overview of the molecular structure and conformation of this compound. While direct experimental data for this molecule is limited, a robust understanding of its structural properties can be inferred from the analysis of its constituent functional groups and by outlining the state-of-the-art experimental and computational techniques for its characterization. The detailed protocols and workflows presented herein serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development who may be working with this or structurally related molecules. Further experimental and computational studies are warranted to provide a more definitive and quantitative picture of the conformational landscape of this compound.
References
- 1. Supplemental Topics [www2.chemistry.msu.edu]
- 2. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Barriers to rotation in amides, esters, and related functional groups - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. auremn.org.br [auremn.org.br]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 8. "Turning density functional theory calculations into molecular mechanic" by Christopher A. Myers [scholarsarchive.library.albany.edu]
- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
Synthesis of 2-Ethylhexyl Crotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-ethylhexyl crotonate, a valuable ester intermediate, with a focus on direct esterification and transesterification methods involving 2-ethylhexanol. This document provides comprehensive experimental protocols, quantitative data, and visualizations of the chemical processes to support research and development in the chemical and pharmaceutical industries.
Core Synthesis Strategies
The synthesis of this compound can be effectively achieved through two primary routes: the direct esterification of crotonic acid with 2-ethylhexanol and the transesterification of a simpler crotonate ester with 2-ethylhexanol. Both methods typically employ an acid catalyst to achieve high yields.
Direct Esterification
Direct esterification involves the reaction of crotonic acid with 2-ethylhexanol, typically in the presence of a strong acid catalyst such as sulfuric acid. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester product.
Transesterification
Transesterification is an alternative route where an existing ester, such as ethyl crotonate or methyl crotonate, reacts with 2-ethylhexanol to form this compound. This method can be advantageous in certain situations, such as when the starting ester is more readily available or when milder reaction conditions are desired.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound based on available literature.
| Parameter | Direct Esterification of Crotonic Acid | Transesterification | Reference |
| Catalyst | Sulfuric Acid | p-Toluenesulfonic Acid | [1] |
| Catalyst Loading | ~1% by weight of reactants | Not specified | [1] |
| Reactant Molar Ratio (Alcohol:Acid/Ester) | 1:1 to excess alcohol | Excess 2-ethylhexanol | [1] |
| Temperature | 150 °C (for a similar system) | 150 °C | |
| Reaction Time | Not specified | 6 hours | |
| Yield | Not specified | 93% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Direct Esterification of Crotonic Acid with 2-Ethylhexanol
This protocol is adapted from established procedures for acid-catalyzed esterification.
Materials:
-
Crotonic acid
-
2-Ethylhexanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or a similar setup for azeotropic water removal
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine crotonic acid, 2-ethylhexanol (a slight excess, e.g., 1.2 equivalents), and a suitable solvent like toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1% of the total weight of the reactants) to the mixture. Add a few boiling chips.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Protocol 2: Transesterification of Ethyl Crotonate with 2-Ethylhexanol
This protocol provides a general guideline for the transesterification route.
Materials:
-
Ethyl crotonate (or methyl crotonate)
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (optional, as a solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Equipment:
-
Round-bottom flask
-
Distillation head and condenser (to remove the lower-boiling alcohol byproduct)
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Combine ethyl crotonate and an excess of 2-ethylhexanol in a round-bottom flask equipped with a distillation head and a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to a temperature that allows for the distillation of the ethanol byproduct (the boiling point of ethanol is 78 °C), thus driving the reaction forward. A temperature of around 150 °C has been reported for a similar transesterification.
-
Work-up:
-
After the reaction is complete (as monitored by techniques like TLC or GC), cool the mixture.
-
If a solvent was used, remove it by rotary evaporation.
-
Wash the residue with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
The following diagrams illustrate the key chemical processes involved in the synthesis of this compound.
Caption: Direct esterification of crotonic acid with 2-ethylhexanol.
Caption: General experimental workflow for direct esterification.
References
An In-depth Technical Guide on the Reaction Kinetics of Crotonic Acid and 2-Ethylhexanol Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics governing the esterification of crotonic acid with 2-ethylhexanol. This reaction is of significant interest for the synthesis of specialty esters used in various industrial applications, including polymers, coatings, and adhesives.[1][2] This document outlines the kinetic parameters, experimental methodologies, and the underlying reaction mechanism, presenting data in a clear and accessible format for technical professionals.
Reaction Kinetics and Data Presentation
The esterification of crotonic acid with 2-ethylhexanol is a reversible reaction that typically follows second-order kinetics.[3] The reaction rate is dependent on the concentrations of both the carboxylic acid and the alcohol. The use of a catalyst, such as sulfuric acid or phosphotungstic acid, is generally required to achieve a reasonable reaction rate.[3][4]
The reaction can be represented by the following equation:
CH₃CH=CHCOOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ CH₃CH=CHCOOCH₂CH(C₂H₅)(CH₂)₃CH₃ + H₂O
Table 1: Kinetic Parameters for the Esterification of Crotonic Acid with Alcohols Catalyzed by Sulfuric Acid
| Alcohol | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (k₀) | Reference |
| n-Octyl Alcohol | 64.9 ± 0.65 | 11.2 x 10⁶ | [3] |
| 2-Ethylhexyl Alcohol | Difference noted from n-octyl | Not specified | [3] |
| n-Decyl Alcohol | 62.0 ± 0.4 | 4.88 x 10⁶ | [3] |
| n-Dodecyl Alcohol | 59.9 ± 0.4 | 3.65 x 10⁶ | [3] |
Note: While a specific value for 2-ethylhexanol was not provided in the searched literature, a difference in activation energy compared to its isomer, n-octyl alcohol, was highlighted, suggesting steric hindrance may play a role.[3]
Table 2: Kinetic Parameters for the Esterification of Acetic Acid with 2-Ethylhexanol Catalyzed by Amberlyst 36
| Parameter | Value | Temperature Range (K) | Reference |
| Equilibrium Constant (Kc) | 81 | 333 - 363 | [5][6] |
| Activation Energy (Ea) | 58.0 kJ/mol | Not specified | [5][6] |
Note: This data is for acetic acid, but provides a valuable reference for the esterification reaction involving 2-ethylhexanol with a solid acid catalyst.
Experimental Protocols
The following is a generalized experimental protocol for determining the reaction kinetics of the esterification of crotonic acid with 2-ethylhexanol, based on methodologies cited for similar reactions.[7]
Materials:
-
Crotonic acid (≥99%)
-
2-Ethylhexanol (≥99%)
-
Sulfuric acid (98%) or other suitable catalyst
-
Toluene or other suitable solvent (optional, to control viscosity and aid in water removal)
-
Sodium hydroxide solution (0.1 N, standardized)
-
Phenolphthalein indicator
Apparatus:
-
A stirred batch reactor equipped with a thermometer, a condenser, and a sampling port.
-
Heating mantle or oil bath for temperature control.
-
Burette and titration equipment.
-
Gas chromatograph (optional, for monitoring product formation).
Procedure:
-
Reactor Setup: A known amount of 2-ethylhexanol and the catalyst (e.g., sulfuric acid at a concentration of 0.1-2% by weight) are charged into the reactor.[3] If a solvent is used, it is also added at this stage.
-
Heating: The mixture is heated to the desired reaction temperature (e.g., in the range of 393-433 K) while stirring.[3]
-
Reaction Initiation: Once the desired temperature is reached and stable, a known amount of crotonic acid is added to the reactor. This is considered time zero (t=0) for the kinetic measurements.
-
Sampling: Samples of the reaction mixture are withdrawn at regular intervals.
-
Analysis: The concentration of unreacted crotonic acid in each sample is determined by titration with a standardized sodium hydroxide solution using phenolphthalein as an indicator.[7][8][9] The acid number is determined for each sample.[7]
-
Data Analysis: The conversion of crotonic acid is calculated from the titration data. The reaction rate constants are then determined by fitting the experimental data to a second-order rate equation.[3] The Arrhenius equation can be used to determine the activation energy and pre-exponential factor by conducting the experiment at different temperatures.[3]
Reaction Mechanism and Visualization
The acid-catalyzed esterification of crotonic acid with 2-ethylhexanol follows the Fischer esterification mechanism.[10][11][12] This is a multi-step process involving the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.
Caption: Fischer esterification mechanism for crotonic acid and 2-ethylhexanol.
The experimental workflow for a typical kinetic study can be visualized as follows:
Caption: Experimental workflow for kinetic analysis of esterification.
References
- 1. Crotonic acid - Wikipedia [en.wikipedia.org]
- 2. core.ac.uk [core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rkmvccrahara.org [rkmvccrahara.org]
- 9. nitt.edu [nitt.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Acid-Catalyzed Synthesis of 2-Ethylhexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of 2-Ethylhexyl crotonate, a branched-chain unsaturated ester. The document details the reaction mechanism, offers a generalized experimental protocol, presents quantitative data from relevant studies, and outlines the experimental workflow.
Core Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from crotonic acid and 2-ethylhexanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the formation of an ester and water. The overall reaction is as follows:
Crotonic Acid + 2-Ethylhexanol ⇌ this compound + Water
The reaction mechanism, catalyzed by a strong acid such as sulfuric acid (H₂SO₄), proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the crotonic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 2-ethylhexanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final product, this compound.
The kinetics of the esterification of crotonic acid with 2-ethylhexyl alcohol, when catalyzed by sulfuric acid, has been shown to be a second-order reaction.[1][2]
Quantitative Data on Synthesis
The yield and conversion rates of the acid-catalyzed synthesis of this compound are influenced by various factors, including the type and concentration of the catalyst, the molar ratio of reactants, reaction temperature, and reaction time. The following tables summarize available quantitative data.
| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| Sulfuric Acid | 1:1 to 5:1 | 90 - 130 | 1 - 8 | Varies | Not Specified | [3] |
| p-Toluenesulfonic Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | General knowledge |
| Amberlyst-15 | Not Specified | Room Temp. to Reflux | Varies | High | Excellent | [4][5] |
Experimental Protocols
Materials
-
Crotonic acid
-
2-Ethylhexanol
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or Amberlyst-15)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., toluene, heptane for azeotropic removal of water)
-
Deionized water
Generalized Synthesis Procedure
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark trap if using an azeotropic solvent).
-
Charging Reactants: Crotonic acid and an excess of 2-ethylhexanol are added to the flask. The use of excess alcohol helps to shift the equilibrium towards the product side.
-
Catalyst Addition: The acid catalyst is cautiously added to the reaction mixture. For solid catalysts like Amberlyst-15, it can be added directly.
-
Heating: The reaction mixture is heated to reflux. The temperature will depend on the boiling point of the alcohol or the azeotropic mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or by measuring the amount of water collected in the Dean-Stark trap.
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
If a solid catalyst like Amberlyst-15 is used, it is removed by filtration.
-
The excess alcohol and solvent (if used) can be removed by distillation.
-
The crude ester is then washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted crotonic acid.
-
The organic layer is then washed with water and brine.
-
-
Drying and Purification:
-
The organic layer containing the ester is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
The drying agent is removed by filtration.
-
The final product, this compound, is purified by vacuum distillation.
-
Potential Side Reactions
Due to the presence of a carbon-carbon double bond in crotonic acid, several side reactions can occur under acidic conditions:
-
Isomerization: Isomerization of the double bond can occur.
-
Oligomerization and Polymerization: The double bond can undergo acid-catalyzed polymerization.
-
Addition Reactions: Addition of water or the alcohol to the double bond can occur, though this is generally less favored under esterification conditions.
Careful control of reaction temperature and time can help to minimize these side reactions.
Visualizations
Reaction Mechanism Pathway
Caption: Mechanism of acid-catalyzed Fischer esterification.
Experimental Workflow
Caption: General experimental workflow for synthesis.
References
- 1. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [santiago-lab.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous Catalysts for Petrochemical Synthesis and Oil Refining, 2nd Edition | Semantic Scholar [semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 2-Ethylhexyl Crotonate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols related to the use of 2-ethylhexyl crotonate in polymer synthesis. It is important to note that while the homopolymerization of this compound is not well-documented in publicly available literature, this document compiles and presents protocols for the polymerization of structurally similar alkyl crotonates and the copolymerization of this compound. The provided methodologies and data are based on analogous systems and can serve as a valuable starting point for the design and execution of polymerization experiments involving this compound.
Introduction to Alkyl Crotonates in Polymer Synthesis
Alkyl crotonates are a class of β-substituted α,β-unsaturated carboxylate monomers. Unlike their acrylate counterparts, alkyl crotonates generally exhibit a negligible ability to undergo free-radical homopolymerization.[1] However, they can be effectively copolymerized with other monomers and can be homopolymerized using techniques such as Group Transfer Polymerization (GTP).[1][2] The resulting polymers have potential applications in various fields due to the unique properties imparted by the crotonate structure.
Copolymerization of Alkyl Crotonates with 2-Methylen-1,3-dioxepane (MDO)
Recent studies have demonstrated the successful free-radical copolymerization of alkyl crotonates, such as ethyl crotonate and 2-octyl crotonate, with the cyclic ketene acetal 2-methylen-1,3-dioxepane (MDO).[3] This process is significant as it allows for the incorporation of degradable ester moieties into the polymer backbone through the radical ring-opening polymerization of MDO.[3] The resulting copolymers have tunable glass transition temperatures (Tg) and are degradable under basic conditions, making them promising for various biomedical and environmentally friendly applications.[1][3]
Experimental Protocol: Free-Radical Copolymerization of an Alkyl Crotonate and MDO
This protocol is adapted from the copolymerization of n-butyl crotonate with MDO and can be considered a starting point for this compound.[1]
Materials:
-
Alkyl crotonate (e.g., 2-octyl crotonate as an analogue for this compound)
-
2-Methylen-1,3-dioxepane (MDO)
-
Azobisisobutyronitrile (AIBN) (or another suitable radical initiator)
-
Anhydrous toluene (or other suitable solvent)
-
Nitrogen gas for inert atmosphere
-
Standard glassware for polymerization reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of the alkyl crotonate and MDO in a minimal amount of anhydrous toluene. A typical molar ratio is 50/50.[3]
-
Add the radical initiator (e.g., AIBN). The amount will depend on the desired molecular weight and reaction kinetics.
-
Seal the flask and degas the solution by three freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 75 °C).[3]
-
Allow the polymerization to proceed for the desired time (e.g., 12 hours).[3]
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
Characterize the resulting copolymer using techniques such as ¹H NMR for composition and GPC for molecular weight and polydispersity.
Data Presentation: Copolymerization of Alkyl Crotonates with MDO
The following table summarizes the properties of copolymers of various alkyl crotonates with MDO (50% crotonate content) after 12 hours of bulk polymerization at 75 °C.[3]
| Alkyl Crotonate | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Glass Transition Temp. (Tg, °C) |
| Ethyl Crotonate | 85 | 11,500 | 1.8 | 15 |
| n-Butyl Crotonate | 80 | 10,500 | 1.9 | -5 |
| 2-Octyl Crotonate | 75 | 9,500 | 2.0 | -25 |
Data is representative and sourced from analogous systems.[3]
Homopolymerization of Alkyl Crotonates via Group Transfer Polymerization (GTP)
Group Transfer Polymerization (GTP) is a controlled polymerization technique that has been successfully employed for the homopolymerization of various alkyl crotonates, yielding polymers with controlled molecular weights and narrow molecular weight distributions.[2] This method utilizes a silyl ketene acetal as an initiator and an organic superacid as a catalyst.[2]
Experimental Protocol: GTP of an Alkyl Crotonate
This protocol is based on the GTP of ethyl crotonate and can be adapted for this compound.[2]
Materials:
-
Alkyl crotonate (e.g., ethyl crotonate)
-
1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) (initiator)
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (organic acid catalyst)
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent)
-
Nitrogen gas for inert atmosphere
-
Dry glassware and syringes
Procedure:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen.
-
In a dry Schlenk flask under a nitrogen atmosphere, dissolve the alkyl crotonate in anhydrous CH₂Cl₂.
-
Cool the solution to the desired reaction temperature (e.g., -40 °C) in a suitable cooling bath.[2]
-
Add the initiator (MTS) via syringe. A typical monomer to initiator ratio is 100:1.[2]
-
Add the catalyst solution (in CH₂Cl₂) via syringe to start the polymerization. A typical initiator to catalyst ratio is 1:0.1.[2]
-
Stir the reaction mixture at the set temperature for the desired duration (e.g., 24 hours).[2]
-
Terminate the polymerization by adding a small amount of methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., hexane).[2]
-
Isolate the polymer by filtration and dry under vacuum.
-
Analyze the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Data Presentation: GTP of Various Alkyl Crotonates
The table below presents data from the GTP of different alkyl crotonates at -40 °C for 24 hours in CH₂Cl₂.[2]
| Alkyl Crotonate | Monomer Conversion (%) | Polymer Yield (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity (Đ) |
| Ethyl Crotonate | 72 | 69 | 8,200 | 8,500 | 1.20 |
| n-Propyl Crotonate | 78 | 75 | 9,900 | 10,200 | 1.25 |
| n-Butyl Crotonate | 64 | 61 | 9,200 | 9,500 | 1.30 |
Data is representative and sourced from analogous systems.[2]
Visualizations
Experimental Workflow for Free-Radical Copolymerization
Caption: Workflow for the free-radical copolymerization of an alkyl crotonate with MDO.
Logical Relationship in Group Transfer Polymerization
Caption: Key components and stages in the Group Transfer Polymerization of alkyl crotonates.
References
Application Notes and Protocols for 2-Ethylhexyl Crotonate in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl crotonate is a branched-chain ester monomer that holds potential for use in the synthesis of specialty copolymers. While literature specifically detailing the copolymerization of this compound is limited, valuable insights can be drawn from studies on similar crotonate esters and the well-documented behavior of its acrylate analogue, 2-ethylhexyl acrylate (2-EHA). This document provides a comprehensive overview of the potential applications, experimental protocols, and key considerations for incorporating this compound into copolymer chains. The information presented herein is intended to serve as a foundational guide for researchers exploring the use of this monomer in the development of novel polymeric materials.
Crotonates, in general, exhibit low reactivity in radical homopolymerization but can be effectively copolymerized with various monomers to impart specific properties to the resulting polymer.[1][2] The bulky 2-ethylhexyl group is expected to introduce flexibility, hydrophobicity, and a low glass transition temperature (Tg) to copolymers, making them suitable for applications in adhesives, coatings, and potentially as modifiers in drug delivery systems.[3]
Potential Applications
The unique structure of this compound suggests its utility in a range of applications, mirroring and extending the uses of other branched-chain acrylic and crotonate monomers.
-
Pressure-Sensitive Adhesives (PSAs): The 2-ethylhexyl group is known to impart tackiness and flexibility, crucial properties for PSAs.[3] Copolymers of this compound with monomers like vinyl acetate could yield adhesives with tailored peel strength and shear resistance.
-
Coatings and Sealants: The hydrophobicity conferred by the long alkyl chain can enhance water resistance and weatherability in coatings and sealants.[3] Copolymerization with monomers such as methyl methacrylate or styrene can balance these properties with hardness and durability.[4]
-
Plasticizers: The branched structure of the 2-ethylhexyl group can disrupt polymer chain packing, effectively plasticizing materials to increase their flexibility and lower their processing temperatures.
-
Biomedical and Pharmaceutical Applications: While less common, copolymers containing this compound could be explored for applications in drug delivery. The hydrophobic domains formed by the monomer units could serve as reservoirs for hydrophobic drugs in amphiphilic copolymer micelles.[5][6] Furthermore, the potential for creating degradable copolymers by incorporating monomers like 2-methylen-1,3-dioxepane (MDO) opens avenues for creating biodegradable materials for medical devices or drug delivery matrices.[1][2]
Copolymerization Strategies and Key Parameters
The successful copolymerization of this compound requires careful consideration of the polymerization technique and reaction conditions. Due to the low reactivity of crotonates, controlled radical polymerization techniques may offer better control over the copolymer composition and architecture compared to conventional free-radical polymerization.[4][7]
Key Copolymerization Parameters:
| Parameter | Consideration | Potential Impact |
| Comonomer Selection | Reactivity ratios of the comonomers will dictate the copolymer composition and sequence distribution. Monomers with higher reactivity towards the crotonate radical are preferred. | Influences copolymer properties such as Tg, solubility, and mechanical strength. |
| Initiator | The choice of initiator (e.g., AIBN, BPO) and its concentration will affect the polymerization rate and the molecular weight of the copolymer. | Determines the initiation mechanism and can impact the level of control over the polymerization. |
| Solvent | The polarity of the solvent can influence the solubility of the monomers and the resulting copolymer, as well as the kinetics of the reaction. | Can affect the rate of polymerization and the final polymer properties. |
| Temperature | Higher temperatures generally lead to faster polymerization rates but can also increase the likelihood of side reactions. | Affects reaction kinetics and potential for chain transfer or degradation. |
| Monomer Feed Ratio | The initial ratio of comonomers will influence the final composition of the copolymer, especially in batch polymerizations where monomer reactivity differs. | Crucial for achieving the desired copolymer composition and properties. |
Experimental Protocols
The following protocols are generalized methodologies for the copolymerization of this compound based on established procedures for similar monomers. Researchers should optimize these protocols for their specific comonomers and desired copolymer characteristics.
Protocol 1: Free-Radical Solution Copolymerization of this compound and a Vinyl Comonomer
This protocol describes a standard free-radical copolymerization in a solvent.
Materials:
-
This compound (monomer 1)
-
Vinyl comonomer (e.g., vinyl acetate, styrene, methyl methacrylate) (monomer 2)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Toluene or other suitable organic solvent
-
Methanol or hexane (for precipitation)
-
Nitrogen gas supply
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Monomer and Solvent Preparation: Purify the monomers to remove inhibitors. Degas the solvent by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: Assemble the reaction flask and purge with nitrogen for 15-20 minutes.
-
Charging the Reactor: Add the desired amounts of this compound, the comonomer, and the solvent to the reaction flask under a nitrogen atmosphere.
-
Initiator Addition: Dissolve the initiator (e.g., AIBN) in a small amount of the solvent and add it to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and stir continuously. Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR or GC to determine monomer conversion).
-
Termination and Precipitation: After the desired reaction time or conversion is reached, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane) with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Atom Transfer Radical Copolymerization (ATRP) of this compound and a Styrenic Comonomer
This protocol provides a method for a controlled radical polymerization, which can offer better control over molecular weight and dispersity.[4]
Materials:
-
This compound (monomer 1)
-
Styrene (monomer 2)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and line techniques
Procedure:
-
Catalyst and Ligand Preparation: Handle the CuBr and PMDETA under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation of the catalyst.
-
Reaction Setup: Set up a Schlenk flask equipped with a magnetic stir bar and purge thoroughly with nitrogen.
-
Charging the Reactor: In the Schlenk flask, add CuBr and the desired amounts of this compound, styrene, and anisole.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Initiator and Ligand Addition: Under a positive nitrogen pressure, add the PMDETA and EBiB to the reaction mixture via syringe.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir. Monitor the polymerization by taking aliquots at different time intervals to determine monomer conversion and molecular weight evolution.
-
Termination and Purification: After the target conversion is achieved, cool the reaction to room temperature and expose the mixture to air to quench the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation and Drying: Precipitate the polymer solution into a large excess of cold methanol. Filter the polymer and dry it under vacuum to a constant weight.
Data Presentation
The following tables summarize hypothetical and literature-derived data for copolymers containing crotonate esters. These tables are intended to provide a comparative framework for researchers working with this compound.
Table 1: Properties of Copolymers of Crotonate Esters with 2-Methylen-1,3-dioxepane (MDO) [1][2]
| Crotonate Monomer | Comonomer (MDO) | Mole % Crotonate | Tg (°C) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Ethyl Crotonate | MDO | 50 | 15 | 10,200 | 1.8 |
| n-Butyl Crotonate | MDO | 50 | -5 | 11,500 | 1.7 |
| 2-Octyl Crotonate | MDO | 50 | -20 | 9,800 | 1.9 |
| This compound (Expected) | MDO | 50 | -15 to -25 | ~10,000 | ~1.8 |
Data for ethyl, n-butyl, and 2-octyl crotonate are adapted from literature.[1][2] The values for this compound are estimated based on the trend of decreasing Tg with increasing alkyl chain length.
Table 2: Reactivity Ratios for Copolymerization of 2-Ethylhexyl Acrylate (2-EHA) with Various Comonomers [8]
| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Copolymerization System |
| 2-EHA | Styrene | 0.26 | 0.94 | Free Radical |
| 2-EHA | Methyl Methacrylate | 0.53 | 1.80 | Free Radical |
| 2-EHA | Vinyl Acetate | 12.43 | 0.05 | Free Radical |
These reactivity ratios for 2-EHA provide an indication of how a structurally similar monomer like this compound might behave in copolymerization, although the reactivity of the crotonate double bond is generally lower.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the copolymerization of this compound.
Caption: Workflow for Free-Radical Copolymerization of this compound.
References
- 1. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gantrade.com [gantrade.com]
- 4. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. lgchemon.com [lgchemon.com]
Application of 2-Ethylhexyl Crotonate in Flavor and Fragrance Research
Version: 1.0
Introduction
2-Ethylhexyl crotonate is a chemical compound for which there is limited publicly available data regarding its specific applications in flavor and fragrance research. However, based on the known properties of other crotonate esters and 2-ethylhexyl esters, it is possible to infer potential characteristics and outline experimental protocols for its evaluation. Crotonate esters are often associated with fruity and sweet aroma profiles, while the 2-ethylhexyl moiety can contribute to the compound's stability and substantivity. These application notes provide a framework for researchers and drug development professionals to investigate the potential of this compound as a novel flavor and fragrance ingredient.
Physicochemical Properties (Inferred and Known)
A summary of the basic physicochemical properties of this compound is presented below. Direct organoleptic data is currently unavailable and must be determined experimentally.
| Property | Value / Description | Source |
| CAS Number | 45124-23-0 | Alfa Chemistry |
| Molecular Formula | C12H22O2 | Alfa Chemistry |
| Molecular Weight | 198.30 g/mol | Alfa Chemistry |
| Appearance | Colorless to pale yellow liquid (inferred) | General ester properties |
| Odor Profile | Fruity, sweet, slightly waxy (inferred) | Analogy to other crotonates |
| Flavor Profile | Fruity, green, potentially with fatty notes (inferred) | Analogy to other crotonates and hexyl esters |
| Boiling Point | 249.8 °C at 760 mmHg | Alfa Chemistry |
| Solubility | Insoluble in water; soluble in alcohols and oils (inferred) | General ester properties |
Potential Applications in Flavor and Fragrance
Based on the characteristics of related compounds, this compound could be investigated for the following applications:
-
Fragrance: As a modifier in fruity and floral fragrance compositions, potentially adding a unique, sweet, and long-lasting note. The 2-ethylhexyl group may enhance its tenacity on the skin.
-
Flavor: As a component in fruit flavor formulations, such as apple, pear, or tropical blends, to impart a sweet and green character.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
Synthesis and Purification of this compound (General Protocol)
This protocol describes a general acid-catalyzed esterification for the synthesis of this compound.
Materials:
-
Crotonic acid
-
2-Ethylhexanol
-
Sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator
Procedure:
-
Combine equimolar amounts of crotonic acid and 2-ethylhexanol in a round-bottom flask with toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by gas chromatography (GC) until the starting materials are consumed.
-
Cool the reaction mixture and wash with 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
Sensory Evaluation Protocol: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to determine the odor-active compounds in a sample.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactory port.
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-Wax).
-
Trained sensory panel.
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).
-
Inject the sample into the GC. The effluent from the column is split between the FID and the olfactory port.
-
A trained panelist sniffs the effluent from the olfactory port and records the odor descriptors and their intensity at specific retention times.
-
The data from the FID and the sensory panel are correlated to identify the retention time of the odor-active compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile phase: Acetonitrile and water gradient.
Procedure:
-
Prepare a standard solution of purified this compound of known concentration.
-
Prepare a sample solution of the synthesized product.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm, due to the carbon-carbon double bond).
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area.
Safety and Toxicology
Conclusion
While direct research on the application of this compound in the flavor and fragrance industry is scarce, its chemical structure suggests potential as a novel ingredient with fruity and sweet characteristics. The protocols outlined in these application notes provide a foundation for researchers to synthesize, purify, and characterize its sensory and analytical properties. Further investigation is warranted to fully understand its potential and ensure its safety for use in consumer products.
Application Notes and Protocols: 2-Ethylhexyl Crotonate as a Novel Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and generalized protocols for the evaluation of 2-ethylhexyl crotonate as a potential alternative plasticizer for polyvinyl chloride (PVC). Due to the limited availability of specific performance data for this compound in publicly accessible literature, this document outlines standardized methodologies for assessing key performance indicators of a novel plasticizer. The protocols described herein are based on established standards for testing PVC plasticizers and are intended to guide researchers in the systematic evaluation of this compound's efficacy, durability, and safety in flexible PVC formulations.
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle.[1] To impart flexibility and processability, plasticizers are incorporated into the PVC matrix.[2] For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the most common plasticizers.[3] However, concerns over the potential health and environmental impacts of certain phthalates have driven the search for safer, alternative plasticizers.[4]
This compound, an unsaturated ester, presents a potential alternative to traditional plasticizers. While specific data on its performance in PVC is scarce, its chemical structure suggests it may offer good compatibility and plasticizing efficiency. A patent has noted its capability to form a tough, clear film with polyvinyl chloride, indicating its potential as a plasticizer. This document provides a framework for the comprehensive evaluation of this compound as a PVC plasticizer.
Hypothetical Performance Data
The following tables present hypothetical data for this compound in comparison to a standard general-purpose plasticizer like DEHP. These values are for illustrative purposes to guide researchers in their data presentation and analysis.
Table 1: Mechanical Properties of Plasticized PVC (50 phr Plasticizer)
| Property | Test Method | This compound (Hypothetical) | DEHP (Typical Values) |
| Tensile Strength (MPa) | ASTM D638 | 20.5 | 19.8 |
| Elongation at Break (%) | ASTM D638 | 350 | 380 |
| 100% Modulus (MPa) | ASTM D638 | 10.2 | 9.5 |
| Shore A Hardness | ASTM D2240 | 85 | 82 |
Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr Plasticizer)
| Property | Test Method | This compound (Hypothetical) | DEHP (Typical Values) |
| Glass Transition Temp. (°C) | DMA | 5 | -15 |
| Weight Loss at 200°C (%, 1 hr) | TGA | 1.8 | 2.5 |
| Migration into Hexane (wt %) | ASTM D1239 | 3.5 | 5.0 |
| Volatility (wt %) | ASTM D1203 | 1.2 | 2.0 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of PVC films plasticized with this compound.
Preparation of Plasticized PVC Films
Objective: To prepare homogenous and standardized PVC films for subsequent testing.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., zinc stearate)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for preparing test specimens
Procedure:
-
Compounding: Dry blend the PVC resin, this compound (at the desired concentration, e.g., 50 parts per hundred of resin - phr), and thermal stabilizer in a high-speed mixer.
-
Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C. Masticate the compound until a homogenous sheet is formed (typically 5-10 minutes).
-
Molding: Place the milled sheet into a picture-frame mold of the desired thickness. Press the mold in a hydraulic press at 170-180°C under a pressure of 10-15 MPa for 5 minutes.
-
Cooling: Cool the pressed sheet under pressure to room temperature.
-
Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Evaluation of Mechanical Properties
Objective: To determine the effect of this compound on the tensile properties and hardness of PVC.
Protocols:
-
Tensile Strength, Elongation at Break, and Modulus:
-
Standard: ASTM D638 ("Standard Test Method for Tensile Properties of Plastics").
-
Procedure: Cut dumbbell-shaped specimens from the conditioned PVC sheets. Conduct the tensile test using a universal testing machine at a crosshead speed of 50 mm/min. Record the tensile strength at break, the elongation at break, and the stress at 100% elongation (100% modulus).
-
-
Hardness:
-
Standard: ASTM D2240 ("Standard Test Method for Rubber Property—Durometer Hardness").
-
Procedure: Measure the Shore A hardness of the conditioned PVC sheets using a durometer. Take multiple readings at different locations on the sheet and calculate the average.
-
Thermal Stability Analysis
Objective: To assess the effect of this compound on the thermal degradation of PVC.
Protocol:
-
Thermogravimetric Analysis (TGA):
-
Procedure: Place a small sample (5-10 mg) of the plasticized PVC film in a TGA instrument. Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. Record the onset temperature of decomposition and the weight loss profile.
-
Migration Resistance Testing
Objective: To evaluate the tendency of this compound to migrate out of the PVC matrix.
Protocols:
-
Solvent Extraction:
-
Standard: Based on ASTM D1239 ("Standard Test Methods for Resistance of Plastic Films to Extraction by Chemicals").
-
Procedure: Weigh a pre-conditioned PVC film sample. Immerse the sample in a solvent such as n-hexane at a specified temperature (e.g., 25°C) for a defined period (e.g., 24 hours). Remove the sample, gently wipe off the excess solvent, and dry it in a vacuum oven until a constant weight is achieved. The weight loss represents the amount of plasticizer that has migrated into the solvent.
-
-
Volatility:
-
Standard: ASTM D1203 ("Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods").
-
Procedure: Place a weighed PVC sample in a dish containing activated carbon. Heat the assembly in an oven at a specified temperature (e.g., 70°C) for 24 hours. The weight loss of the sample is a measure of the plasticizer's volatility.
-
Visualizations
The following diagrams illustrate the experimental workflows for evaluating this compound as a PVC plasticizer.
References
Application Note: Protocol for the Esterification of Crotonic Acid with 2-Ethylhexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the synthesis of 2-ethylhexyl crotonate through the Fischer esterification of crotonic acid with 2-ethylhexanol. This process is a common method for producing esters, which have wide applications in various fields, including the synthesis of active pharmaceutical ingredients and specialty chemicals. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, workup, and purification of the final product.
Reaction Scheme
The overall reaction involves the acid-catalyzed esterification of crotonic acid with 2-ethylhexanol to yield this compound and water.
CH₃CH=CHCOOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ CH₃CH=CHCOOCH₂CH(C₂H₅)(CH₂)₃CH₃ + H₂O
Crotonic Acid + 2-Ethylhexanol ⇌ this compound + Water
Quantitative Data Summary
The following tables summarize typical quantitative data for the esterification of crotonic acid with 2-ethylhexanol, based on common laboratory-scale synthesis.
Table 1: Reactant and Catalyst Quantities
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Amount (g) | Volume (mL) | Moles |
| Crotonic Acid | 86.09 | 1.0 | 8.61 | - | 0.1 |
| 2-Ethylhexanol | 130.23 | 1.2 | 15.63 | 18.8 | 0.12 |
| Toluene | 92.14 | - | - | 100 | - |
| Sulfuric Acid (conc.) | 98.08 | 0.02 | 0.196 | 0.11 | 0.002 |
Table 2: Reaction and Product Parameters
| Parameter | Value |
| Reaction Temperature | 110-120 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Theoretical Yield | 19.83 g |
| Actual Yield | 17.85 g |
| Percent Yield | 90% |
| Product Purity (by GC) | >98% |
| Boiling Point of Product | ~230 °C at 760 mmHg |
Experimental Protocol
Materials and Equipment
-
Reagents: Crotonic acid, 2-ethylhexanol, concentrated sulfuric acid, toluene, 5% sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate.
-
Equipment: 250 mL three-neck round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation setup.
Reaction Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add crotonic acid (8.61 g, 0.1 mol) and 2-ethylhexanol (15.63 g, 0.12 mol).
-
Add 100 mL of toluene to the flask.
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser.
-
-
Catalyst Addition and Reflux:
-
Slowly add concentrated sulfuric acid (0.11 mL, 0.002 mol) to the reaction mixture while stirring.
-
Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete in 4-6 hours when no more water is collected.
-
Workup and Purification
-
Cooling and Quenching:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
-
Neutralization:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (repeat twice), 50 mL of deionized water, and 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene using a rotary evaporator.
-
-
Final Purification:
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Toluene is flammable and toxic; avoid inhalation and skin contact.
-
Ensure all glassware is properly secured and inspected for cracks before use.
Application Notes and Protocols for the Quantification of 2-Ethylhexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Ethylhexyl crotonate. The following methods are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is an ester used in various industrial applications, including as a plasticizer and in the formulation of cosmetics and personal care products. Accurate and reliable quantification of this compound is crucial for quality control, safety assessment, and research and development purposes. This document outlines two primary analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification based on mass spectra.
2.1.1. Experimental Protocol
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound (analytical standard grade) in a suitable solvent such as dichloromethane or hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Extraction: For solid or semi-solid matrices, use a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A common approach for plastic materials involves extraction with a non-polar solvent like dichloromethane.[1] For liquid samples, a simple dilution with the appropriate solvent may be sufficient.
GC-MS Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 GC or equivalent |
| Mass Spectrometer | Agilent 5973 MSD or equivalent |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1][2] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-450 |
| Quantification Ion | To be determined from the mass spectrum of this compound (likely fragments would include ions characteristic of the ethylhexyl group and the crotonate moiety). |
2.1.2. Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.
2.1.3. Method Validation Parameters (Expected)
The following table summarizes the expected performance characteristics of the GC-MS method, based on data for similar compounds.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is appropriate, given the presence of a chromophore in the crotonate moiety.
2.2.1. Experimental Protocol
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a solvent compatible with the mobile phase, such as acetonitrile or methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired range (e.g., 1 µg/mL to 50 µg/mL).
-
Sample Extraction: For complex matrices, a sample cleanup step may be necessary. LLE or SPE can be employed to remove interfering substances.[3][4] For simpler matrices, direct injection after filtration may be possible.
HPLC-UV Conditions:
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | To be determined by UV scan of this compound (expected to be around 210-230 nm). |
2.2.2. Data Analysis and Quantification
Similar to the GC-MS method, a calibration curve is generated by plotting the peak areas of the standards against their concentrations. The concentration of this compound in the sample is then calculated from this curve.
2.2.3. Method Validation Parameters (Expected)
The following table outlines the anticipated performance of the HPLC-UV method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 10% |
Data Presentation
The following tables summarize the quantitative data for the proposed analytical methods.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injection Volume | 1 µL |
| Temperature Program | 60°C (2 min) -> 280°C (10°C/min) -> hold 5 min |
| Detection | Mass Spectrometry (EI) |
Table 2: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV (approx. 210-230 nm) |
Table 3: Comparison of Expected Quantitative Performance
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.99 | > 0.99 |
| LOD (µg/mL) | 0.01 - 0.1 | 0.1 - 1 |
| LOQ (µg/mL) | 0.05 - 0.5 | 0.5 - 5 |
| Accuracy (%) | 80 - 120 | 85 - 115 |
| Precision (%RSD) | < 15 | < 10 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the quantification of this compound using GC-MS.
Caption: Workflow for the quantification of this compound using HPLC-UV.
References
- 1. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. scispace.com [scispace.com]
- 4. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Note: Analysis of 2-Ethylhexyl Crotonate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylhexyl crotonate is an ester used in various industrial applications, including as a fragrance ingredient and in the synthesis of other organic compounds. Its detection and quantification in different matrices are crucial for quality control, safety assessment, and formulation development. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of such semi-volatile compounds. This application note provides a detailed protocol for the identification and quantification of this compound using GC-MS.
Data Presentation
Quantitative analysis of this compound requires the generation of a calibration curve using a certified reference standard. The following table summarizes the key parameters that should be determined experimentally.
| Parameter | Expected Value/Range | Description |
| Retention Time (RT) | To be determined experimentally | The time it takes for this compound to elute from the GC column. This is dependent on the specific column and analytical conditions. |
| Kovats Retention Index (RI) | To be determined experimentally | A relative retention value that is more transferable between instruments than RT. It is calculated relative to the retention times of n-alkanes. |
| Quantifier Ion (m/z) | To be determined experimentally | The most abundant and characteristic fragment ion in the mass spectrum used for quantification. |
| Qualifier Ion(s) (m/z) | To be determined experimentally | One or more additional characteristic fragment ions used for confirmation of identity. |
| Limit of Detection (LOD) | To be determined experimentally | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | To be determined experimentally | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linear Range | To be determined experimentally | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
Predicted Mass Spectral Fragmentation:
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the matrix in which this compound is being analyzed. For cosmetic or pharmaceutical formulations, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to remove interfering matrix components.[1][2]
1.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog or a compound with similar chemical properties and retention time, not present in the sample)
-
Hexane (or other suitable organic solvent), HPLC grade
-
Dichloromethane, HPLC grade
-
Sodium sulfate, anhydrous
-
Sample vials, glass, with PTFE-lined caps
-
Centrifuge
1.2. Liquid-Liquid Extraction (LLE) Protocol for Liquid Samples (e.g., lotions, creams)
-
Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add a known amount of internal standard solution.
-
Add 5 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean glass vial using a Pasteur pipette.
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are provided as a starting point and may require optimization for your specific instrument and column.
2.1. Gas Chromatograph (GC) Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Inlet: Split/Splitless
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 20:1 (can be adjusted based on analyte concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
2.2. Mass Spectrometer (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Full Scan (m/z 40-400) for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Calibration and Quantification
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. Each calibration standard should contain the internal standard at a constant concentration.
-
Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Sample Analysis: Inject the prepared sample extracts and determine the concentration of this compound using the generated calibration curve.[3]
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Ethylhexyl crotonate
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethylhexyl crotonate. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality control processes.
Introduction
This compound is an organic compound used in various industrial applications. A validated analytical method is crucial for ensuring product quality and for use in research and development. This document provides a comprehensive HPLC method for the determination of this compound, including chromatographic conditions, sample preparation, and a detailed experimental protocol.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H22O2[1] |
| Molecular Weight | 198.30 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 249.8°C at 760 mmHg[1] |
| Density | 0.884 g/cm³[1] |
Chromatographic Conditions
A reverse-phase HPLC method was developed for the analysis of this compound. The optimized chromatographic conditions are summarized in the table below. These conditions are based on methods for structurally similar compounds and are expected to provide good resolution and peak shape for this compound.[2][3][4]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water |
| Gradient | 70% Acetonitrile, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 225 nm[3] |
| Run Time | 15 minutes |
Experimental Protocol
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (analytical grade)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a suitable volume of methanol to dissolve the sample.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol.
-
Further dilute an aliquot of the solution with the mobile phase to obtain a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
Quantification
The concentration of this compound in the sample can be calculated using the peak areas obtained from the standard and sample injections. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient protocol for the quantitative determination of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. Adherence to the detailed experimental protocol will ensure accurate and reproducible results.
References
Application Notes and Protocols: The Role of 2-Ethylhexyl Acrylate in Pressure-Sensitive Adhesives
A Note on Monomer Terminology: Initial research indicates that while the query specified "2-Ethylhexyl crotonate," the prevalent monomer used in pressure-sensitive adhesive (PSA) formulations is 2-Ethylhexyl acrylate (2-EHA) . This document will focus on the role of 2-EHA, as it is widely documented in scientific literature for this application. It is presumed that "crotonate" was a misnomer for "acrylate" in the initial query.
Introduction: The Function of 2-Ethylhexyl Acrylate in PSAs
2-Ethylhexyl acrylate (2-EHA) is a key "soft" monomer integral to the formulation of acrylic pressure-sensitive adhesives.[1][2][3] Its primary role is to impart the requisite tack and flexibility to the adhesive.[1] This is largely attributed to its low glass transition temperature (Tg) of approximately -65°C, which ensures the polymer remains in a soft, rubbery state at room temperature, a fundamental requirement for pressure-sensitive adhesion.[1]
The long, branched alkyl chain of 2-EHA provides steric hindrance, which contributes to a low cohesive strength in its homopolymer. Consequently, 2-EHA is typically copolymerized with "hard" monomers, which have a higher Tg, to enhance cohesive strength and shear resistance.[1] Additionally, functional monomers are often included to facilitate crosslinking and improve adhesion to various substrates.[1] The balance between these different types of monomers is critical in tailoring the final properties of the PSA to a specific application.
Impact of 2-EHA Concentration on Adhesive Properties
The concentration of 2-EHA in a PSA formulation has a significant and predictable impact on its performance characteristics, including tack, peel strength, and shear strength.
Data Summary:
| Property | Effect of Increasing 2-EHA Concentration | Rationale |
| Tack | Generally decreases with very high concentrations, but provides the fundamental tackiness.[4] | The long side-chains of 2-EHA contribute to the low Tg necessary for tack.[1][5] However, at very high concentrations, the cohesive strength may be too low, leading to adhesive failure. |
| Peel Strength | Increases up to an optimal concentration, then may decrease.[4] | 2-EHA enhances the wetting and flexibility of the adhesive, improving contact with the substrate and thus peel strength. Excessive 2-EHA can lead to a decrease in cohesive strength, causing the adhesive to split during peeling. |
| Shear Strength | Generally decreases.[4] | Shear strength is a measure of the internal or cohesive strength of the adhesive. As a soft monomer, 2-EHA reduces the overall cohesive strength of the polymer.[1] |
Experimental Protocols
The following are generalized protocols for the synthesis and testing of a 2-EHA-based pressure-sensitive adhesive. These protocols are based on common laboratory practices and information gathered from various sources.
Protocol for Emulsion Polymerization of a 2-EHA Based PSA
This protocol describes the synthesis of an acrylic PSA via emulsion polymerization, a common industrial method.
Materials:
-
Monomers: 2-Ethylhexyl acrylate (2-EHA), Methyl methacrylate (MMA - hard monomer), Acrylic acid (AA - functional monomer)
-
Surfactant: (e.g., Sodium dodecyl sulfate)
-
Initiator: (e.g., Potassium persulfate)
-
Deionized Water
-
Buffer: (e.g., Sodium bicarbonate)
-
Reaction Vessel: Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and thermocouple.
Procedure:
-
Preparation of the Aqueous Phase: Charge the reactor with deionized water, surfactant, and buffer.
-
Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Initiator Addition: Heat the reactor to the desired reaction temperature (typically 70-85°C) and add the initiator.
-
Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion of the monomers (2-EHA, MMA, AA) and a portion of the surfactant and deionized water.
-
Monomer Feed: Gradually feed the monomer pre-emulsion into the heated reactor over a period of 2-4 hours with continuous stirring.
-
Reaction Completion: After the monomer feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex emulsion to remove any coagulum.
Protocol for PSA Performance Testing
Sample Preparation:
-
Coating: The synthesized PSA emulsion is coated onto a substrate (e.g., PET film) using a film applicator to achieve a uniform thickness.
-
Drying: The coated film is dried in an oven to remove water and form a solid adhesive layer.
Testing Methods:
-
180° Peel Adhesion Test (ASTM D3330):
-
Apply a strip of the coated adhesive film to a standard test panel (e.g., stainless steel).
-
Roll over the strip with a standard roller to ensure uniform contact.
-
After a specified dwell time, peel the strip from the panel at a 180° angle and a constant speed using a tensile tester.
-
Record the force required to peel the strip.
-
-
Loop Tack Test (ASTM D6195):
-
Form a loop with a strip of the adhesive-coated film, with the adhesive side facing out.
-
Bring the loop into contact with a standard test panel over a defined area.
-
Immediately withdraw the loop at a constant speed.
-
The maximum force required to detach the loop is the tack value.
-
-
Static Shear Strength Test (ASTM D3654):
-
Apply a defined area of the adhesive-coated film to a standard test panel.
-
Hang a standard weight from the end of the adhesive strip.
-
Record the time it takes for the adhesive to fail and the weight to fall.
-
Diagrams and Workflows
Experimental Workflow for PSA Synthesis and Characterization
Caption: Workflow for the synthesis and testing of pressure-sensitive adhesives.
Influence of 2-EHA on PSA Properties
Caption: Relationship between monomers and PSA properties.
Application in Drug Delivery Systems
Pressure-sensitive adhesives are crucial components in transdermal drug delivery systems (TDDS), also known as "patches".[6][7] In this context, the PSA not only ensures the patch adheres to the skin but can also act as the matrix for the drug.[8][9] The choice of PSA, including the concentration of 2-EHA, is critical for the performance of a drug-in-adhesive patch.[6] The adhesive must be biocompatible, non-irritating, and allow for the controlled release of the drug through the skin.[10] The formulation needs to be carefully optimized to ensure adequate drug loading and stability, without compromising the adhesive properties of the patch.[6][10]
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jps.usm.my [jps.usm.my]
- 5. ccreton.simm.espci.fr [ccreton.simm.espci.fr]
- 6. Formulation and Evaluation of a Drug-in-Adhesive Patch for Transdermal Delivery of Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. dupont.com [dupont.com]
- 9. researchgate.net [researchgate.net]
- 10. US7070808B2 - Adhesive mixture for transdermal delivery of highly plasticizing drugs - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing the Esterification of Crotonic Acid with 2-Ethylhexanol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the esterification of crotonic acid with 2-ethylhexanol. The following sections offer detailed experimental protocols, frequently asked questions, and troubleshooting advice to address common challenges encountered during this synthesis.
Experimental Protocols
A detailed methodology for the synthesis of 2-ethylhexyl crotonate is provided below. This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Materials:
-
Crotonic acid
-
2-Ethylhexanol
-
Sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene or other azeotropic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or a similar setup for water removal
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, combine crotonic acid, 2-ethylhexanol, and an azeotropic solvent like toluene. A molar excess of the alcohol is often used to drive the equilibrium towards the product.[1]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap, shifting the equilibrium towards the formation of the ester.[2] Monitor the progress of the reaction by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (no more water is collected or the starting material is consumed), allow the mixture to cool to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.[3] Be cautious as CO₂ gas will be evolved.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to remove any remaining impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of crotonic acid with 2-ethylhexanol.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate reflux temperature and monitor the reaction progress over a longer period. |
| Inefficient water removal. | Check the Dean-Stark apparatus for proper function. Ensure a sufficient amount of a suitable azeotropic solvent is used. | |
| Catalyst deactivation or insufficient amount. | Use a fresh batch of acid catalyst and ensure the appropriate catalytic loading is used. | |
| Presence of Unreacted Starting Materials | Equilibrium not sufficiently shifted towards the product. | Increase the molar excess of 2-ethylhexanol.[1] Ensure efficient and continuous removal of water.[2] |
| Insufficient catalyst. | Increase the catalyst concentration incrementally, monitoring for potential side reactions. | |
| Formation of Side Products | Ether Formation: Self-condensation of 2-ethylhexanol at high temperatures in the presence of a strong acid.[4] | Lower the reaction temperature if possible, or consider using a milder acid catalyst. |
| Polymerization: Crotonic acid, being an α,β-unsaturated acid, can be susceptible to polymerization. | Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. | |
| Dehydration of Alcohol: 2-ethylhexanol might undergo dehydration to form an alkene. | Use milder reaction conditions (lower temperature, less acidic catalyst). | |
| Difficult Purification | Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Co-distillation of product and starting material. | If boiling points are close, consider purification by column chromatography instead of distillation. | |
| Product is soluble in the aqueous wash. | Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a small amount of an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the esterification of crotonic acid with 2-ethylhexanol?
A1: Sulfuric acid is a commonly used and effective catalyst for Fischer-Speier esterification.[1][5] Other strong protic acids like p-toluenesulfonic acid can also be used.[2] For reactions sensitive to strong acids, solid acid catalysts or Lewis acids may be considered to minimize side reactions.
Q2: What is the ideal molar ratio of crotonic acid to 2-ethylhexanol?
A2: To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants.[2] Using an excess of 2-ethylhexanol is generally preferred as it can also serve as a solvent, and any unreacted alcohol can be removed during purification. A molar ratio of 1:1.5 to 1:3 (crotonic acid:2-ethylhexanol) is a good starting point.
Q3: How can I effectively remove the water generated during the reaction?
A3: The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[2] This continuously removes water from the reaction mixture, shifting the equilibrium towards the product.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reactions of concern are the acid-catalyzed dehydration of 2-ethylhexanol to form an alkene and the self-condensation of the alcohol to form an ether.[4] Additionally, the double bond in crotonic acid makes it susceptible to polymerization, especially at higher temperatures.
Q5: What is the best method to purify the final product, this compound?
A5: The purification strategy depends on the scale of the reaction and the desired purity. A standard work-up involving washing with sodium bicarbonate solution to remove acidic impurities is the first step.[3] For smaller scales or high purity requirements, column chromatography is effective. For larger quantities, vacuum distillation is a viable option, provided the boiling points of the product and any impurities are sufficiently different.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield in the esterification.
References
Identification of byproducts in 2-Ethylhexyl crotonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 2-Ethylhexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected products in the synthesis of this compound?
The primary product of the reaction between crotonic acid and 2-ethylhexanol is this compound, with water as a direct byproduct of the esterification reaction.
Q2: What are the common byproducts I should be aware of during the synthesis of this compound via Fischer esterification?
During the synthesis of this compound, several byproducts can form in addition to the desired ester. These include:
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Unreacted Starting Materials : Due to the equilibrium nature of the Fischer esterification, unreacted crotonic acid and 2-Ethylhexanol will likely be present in the final reaction mixture.
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Di(2-ethylhexyl) ether : This ether can be formed through the acid-catalyzed self-condensation (dehydration) of 2-Ethylhexanol, particularly at elevated temperatures.
-
Michael Addition Products : The α,β-unsaturated nature of crotonic acid makes it susceptible to Michael addition. 2-Ethylhexanol can act as a nucleophile and add to the double bond of either crotonic acid or the newly formed this compound.
-
Crotonic Acid Oligomers/Polymers : Under the acidic and heated conditions of the reaction, crotonic acid can undergo self-condensation or polymerization.
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of significant amounts of starting materials.
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, consider the following: - Use a Dean-Stark apparatus to remove water as it is formed. - Use one of the reactants in excess (typically the less expensive one, which is often the alcohol). |
| Insufficient Catalyst | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in the appropriate catalytic amount. |
| Low Reaction Temperature or Short Reaction Time | Ensure the reaction is heated to the appropriate temperature and for a sufficient duration to reach equilibrium. Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Problem 2: Identification of an unknown peak in the GC-MS analysis with a mass corresponding to the loss of water from two molecules of 2-Ethylhexanol.
| Possible Cause | Suggested Solution |
| Formation of Di(2-ethylhexyl) ether | This byproduct is formed from the acid-catalyzed dehydration of 2-Ethylhexanol. To minimize its formation: - Lower the reaction temperature. While this may slow down the esterification, it will disproportionately reduce the rate of ether formation. - Use a milder acid catalyst or a lower concentration of the catalyst. |
Problem 3: Presence of unexpected higher molecular weight species in the reaction mixture.
| Possible Cause | Suggested Solution |
| Michael Addition | The double bond in crotonic acid or this compound can undergo a Michael addition reaction with 2-Ethylhexanol. To mitigate this: - Optimize the stoichiometry of the reactants. - Consider using a less nucleophilic alcohol if the application allows, though this will likely require more forcing reaction conditions for the esterification. |
| Oligomerization/Polymerization of Crotonic Acid | Crotonic acid can polymerize under acidic conditions. To reduce this side reaction: - Control the reaction temperature carefully to avoid excessive heat. - Minimize the reaction time once the desired conversion to the ester is achieved. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general procedure and may require optimization based on laboratory conditions and desired purity.
Materials:
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Crotonic acid
-
2-Ethylhexanol
-
Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
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Toluene (or another suitable solvent for azeotropic water removal)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with a stirrer
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Separatory funnel
Procedure:
-
To a round-bottom flask, add crotonic acid, a molar excess of 2-Ethylhexanol (e.g., 1.5 to 2 equivalents), and a suitable solvent like toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Assemble the Dean-Stark apparatus and reflux condenser.
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Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted crotonic acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Protocol for Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
If the concentration is high, dilute the sample with a suitable solvent like dichloromethane or ethyl acetate.
-
For the analysis of unreacted crotonic acid, derivatization may be necessary to improve its volatility and chromatographic behavior. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Parameters (Example):
These are starting parameters and should be optimized for the specific instrument and column used.
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-500 |
Visualizations
Caption: Reaction scheme for this compound synthesis and potential byproducts.
Technical Support Center: GC-MS Analysis of Crotonate Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of crotonate esters.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of crotonate esters in a question-and-answer format.
Question: Why am I seeing poor peak shapes, such as tailing or fronting, for my crotonate ester peaks?
Answer:
Poor peak shape is a common issue in GC analysis and can arise from several factors.
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Active Sites: Crotonate esters, particularly if any hydrolysis to crotonic acid has occurred, can interact with active sites (e.g., free silanol groups) in the GC inlet liner or the column itself. This can lead to peak tailing.
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Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, consider trimming the first few centimeters of the column to remove any accumulated non-volatile residues or active sites. You can also try derivatizing your sample to reduce the polarity of the analytes.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If you are developing a new method, it is advisable to test a range of concentrations to determine the optimal loading capacity of your column.
-
-
Improper Column Installation: A poorly cut or installed column can create dead volume, leading to peak broadening and tailing.
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Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
-
-
Inlet Temperature: An injector temperature that is too low can cause slow vaporization of the sample, resulting in broadened peaks. Conversely, a temperature that is too high can cause degradation of thermally sensitive crotonate esters.
-
Solution: Optimize the injector temperature. A good starting point is 250 °C. You may need to experiment with different temperatures to find the best balance between efficient volatilization and analyte stability.
-
Question: My crotonate ester peaks are inconsistent in area or have disappeared entirely. What could be the cause?
Answer:
Inconsistent or missing peaks can be frustrating. Here are some potential causes and solutions:
-
Injector Issues: A leaking septum or a contaminated inlet liner can lead to variable injection volumes and loss of analyte.
-
Solution: Regularly replace the septum and clean or replace the inlet liner.
-
-
Analyte Degradation: Crotonate esters, being unsaturated, can be prone to polymerization or isomerization at high temperatures in the GC injector. This is especially a concern for unsaturated polyester resins which can undergo self-polymerization at elevated temperatures.
-
Solution: Keep the injector temperature as low as possible while still ensuring complete volatilization. A thorough cleaning of the inlet liner to remove any residues that might catalyze polymerization is also recommended.
-
-
Sample Preparation: Incomplete derivatization of the parent crotonic acid can lead to no peak for the ester and a poor or non-existent peak for the underivatized acid.
-
Solution: Ensure your derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.
-
Question: I am analyzing crotonic acid and need to derivatize it. What are the best practices?
Answer:
Crotonic acid is not volatile enough for direct GC-MS analysis and requires derivatization. The two most common methods are silylation and esterification.
-
Silylation: This involves replacing the active hydrogen on the carboxylic acid with a silyl group, typically trimethylsilyl (TMS). A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a versatile and effective method for many organic acids.
-
Esterification: This converts the carboxylic acid to its corresponding ester, for example, a methyl or ethyl ester. This can be achieved using reagents like BF3/methanol or by using an alkyl chloroformate.
For a successful derivatization:
-
Ensure your sample is dry, as moisture can deactivate the derivatizing reagents.
-
Optimize the reaction conditions (temperature and time) to ensure complete derivatization.[1]
-
Choose a derivatization agent that is well-suited for your specific analytical needs. For complex matrices, a more selective derivatization might be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the common fragments observed in the mass spectrum of a simple crotonate ester like ethyl crotonate?
A1: The mass spectrum of ethyl crotonate will show a molecular ion peak (the peak corresponding to the intact molecule's mass-to-charge ratio). Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements like the McLafferty rearrangement. For ethyl crotonate, you can expect to see fragments corresponding to the loss of the ethoxy group (-OCH2CH3) and other characteristic fragments.
Q2: Can I analyze underivatized crotonic acid by GC-MS?
A2: It is highly discouraged. The high polarity and low volatility of carboxylic acids like crotonic acid will result in very poor peak shape, strong tailing, and poor sensitivity. Derivatization is essential for reliable and reproducible quantitative analysis.[2]
Q3: What type of GC column is best for analyzing crotonate esters?
A3: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for the analysis of crotonate esters. These columns offer a good balance of selectivity for a wide range of compounds.
Q4: How can I prevent my unsaturated crotonate esters from polymerizing in the hot injector?
A4: To minimize the risk of polymerization, use the lowest possible injector temperature that allows for complete and reproducible vaporization of your analytes. Regularly cleaning the inlet liner is also crucial to remove any potential catalysts for polymerization.
Quantitative Data Summary
The choice of derivatization method for the analysis of the parent crotonic acid can significantly impact the results. Below is a comparison of two common derivatization techniques for dicarboxylic acids, which can serve as a guide for crotonic acid analysis.
| Derivatization Method | Reagent Example | Advantages | Disadvantages | Limit of Detection (LOD) | Reproducibility (RSD%) |
| Silylation | BSTFA | Lower detection limits, higher reproducibility, effective for a wide range of acids.[3] | Reagents are sensitive to moisture. | ≤ 2 ng/m³[3] | ≤ 10%[3] |
| Esterification | BF₃/alcohol | Reagents are less sensitive to moisture. | May not be suitable for all dicarboxylic acids, slightly higher detection limits.[3] | ≤ 4 ng/m³[3] | ≤ 15%[3] |
Experimental Protocols
Protocol 1: Derivatization of Crotonic Acid using Silylation
-
Sample Preparation: Accurately weigh a known amount of the sample containing crotonic acid into a clean, dry vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: General GC-MS Method for Crotonate Ester Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C (can be optimized based on analyte stability)
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Visualizations
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. jfda-online.com [jfda-online.com]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Ethylhexyl Crotonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylhexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is through the Fischer-Speier esterification of crotonic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid.[1][2][3]
Q2: What are the key factors influencing the yield of this compound?
A2: The primary factors that affect the reaction yield include the molar ratio of reactants, the type and concentration of the catalyst, reaction temperature, reaction time, and the efficiency of water removal from the reaction mixture.[3][4]
Q3: Can enzymatic catalysts be used for this synthesis?
A3: Yes, lipases such as Novozym 435 (immobilized Candida antarctica lipase B) can be employed as biocatalysts for the synthesis of similar 2-ethylhexyl esters.[5][6][7] Enzymatic synthesis offers advantages such as milder reaction conditions and higher product purity, though reaction times may be longer.[7]
Q4: What are the potential side reactions during the synthesis of this compound?
A4: The primary side reaction is the reverse reaction, ester hydrolysis, which is why the removal of water is critical. At higher temperatures, ether formation from the alcohol and polymerization of crotonic acid or its ester can also occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Materials | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid. 2. Water Inhibition: The presence of water in the reactants or formed during the reaction can shift the equilibrium back towards the starting materials.[1][4] 3. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | 1. Increase Catalyst Concentration: Incrementally increase the amount of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure reactants are anhydrous before starting.[3] 3. Increase Temperature: Raise the reaction temperature, but monitor for potential side reactions. |
| Formation of Byproducts | 1. High Reaction Temperature: Excessive heat can lead to the dehydration of 2-ethylhexanol to form di(2-ethylhexyl) ether or polymerization. 2. Prolonged Reaction Time: Extended reaction times, especially at high temperatures, can promote side reactions. | 1. Optimize Temperature: Determine the optimal temperature that provides a good reaction rate without significant byproduct formation. 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the maximum yield of the desired product is achieved. |
| Difficulties in Product Purification | 1. Incomplete Neutralization: Residual acid catalyst in the crude product can complicate distillation. 2. Emulsion Formation: Emulsions can form during aqueous workup, making phase separation difficult. 3. Close Boiling Points: Unreacted 2-ethylhexanol may have a boiling point close to the product under vacuum, making separation by distillation challenging.[8] | 1. Thorough Washing: Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash. 2. Break Emulsions: Add a small amount of brine or use a centrifuge to break up emulsions. 3. Efficient Distillation: Use fractional distillation with a sufficiently long column to separate the product from unreacted alcohol. |
| Product is Dark or Discolored | 1. Degradation of Starting Materials or Product: High temperatures or the presence of impurities can cause decomposition and discoloration. 2. Catalyst-Induced Reactions: Some catalysts can cause charring at elevated temperatures. | 1. Use High-Purity Starting Materials: Ensure the crotonic acid and 2-ethylhexanol are of high purity. 2. Lower Reaction Temperature: If possible, use a lower reaction temperature, potentially with a more active catalyst or for a longer reaction time. 3. Purification: Consider treating the crude product with activated carbon before distillation to remove colored impurities. |
Experimental Protocol: Fischer Esterification of Crotonic Acid with 2-Ethylhexanol
This protocol is a general guideline for the synthesis of this compound via Fischer esterification.
Materials:
-
Crotonic acid
-
2-Ethylhexanol
-
Sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine crotonic acid, an excess of 2-ethylhexanol (e.g., 1.5 to 2 molar equivalents), and toluene.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the crotonic acid) to the stirred reaction mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more CO2 evolution is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Remove the toluene using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to separate it from unreacted 2-ethylhexanol and any high-boiling impurities.
-
Factors Influencing Yield of this compound
| Parameter | Condition | Effect on Yield | Rationale |
| Molar Ratio (Alcohol:Acid) | 1:1 | Moderate | Equilibrium limitation. |
| >1:1 (e.g., 2:1) | High | Shifts the equilibrium towards the product side (Le Chatelier's Principle).[4][9] | |
| Catalyst | No Catalyst | Very Low | The reaction is extremely slow without a catalyst. |
| Strong Acid (e.g., H₂SO₄) | High | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[1][3] | |
| Lewis Acid (e.g., Sc(OTf)₃) | High | Coordinates to the carbonyl oxygen, increasing its electrophilicity.[1] | |
| Immobilized Lipase | Moderate to High | Provides a milder reaction pathway, but may require longer reaction times.[5][6][7] | |
| Temperature | Low | Low | The reaction rate is slow. |
| Moderate to High | High | Increases the reaction rate. | |
| Very High | Decreased | Can lead to side reactions such as ether formation and polymerization. | |
| Water Removal | Not Removed | Low | The accumulation of water drives the equilibrium back to the starting materials.[1][4] |
| Azeotropic Distillation | High | Continuously removes water, driving the reaction to completion.[3] |
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Factors Affecting Yield
Caption: Key parameters influencing the yield of this compound synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling [mdpi.com]
- 8. US20040192957A1 - Method of recovering 2-ethylhexyl alcohol from a mixture comprising 2-ethylhexyl acrylate - Google Patents [patents.google.com]
- 9. cerritos.edu [cerritos.edu]
Technical Support Center: Catalyst Deactivation in 2-Ethylhexyl Crotonate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 2-Ethylhexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound synthesis?
A1: The synthesis of this compound from crotonaldehyde and 2-ethylhexanol typically involves an aldol condensation followed by an esterification reaction, which can be catalyzed by solid acid catalysts. Common examples include macroporous ion-exchange resins with sulfonic acid groups, such as Amberlyst-15, and other solid acids like zeolites.
Q2: What are the primary causes of catalyst deactivation in this process?
A2: The main causes of deactivation for solid acid catalysts in this synthesis are:
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Fouling (Coking): Deposition of heavy, carbonaceous materials (coke) or high molecular weight byproducts on the catalyst surface and within its pores. This blocks access to the active sites.
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Poisoning: Strong chemisorption of impurities or reaction byproducts, like water, onto the catalytic sites, rendering them inactive.[1][2]
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Leaching: The gradual loss of active species (e.g., sulfonic acid groups from ion-exchange resins) from the solid support into the reaction medium.
Q3: How does water impact the catalyst activity?
A3: Water, a byproduct of the esterification reaction, can significantly decrease the activity of acid catalysts. It can act as a poison by strongly adsorbing to the acid sites, thereby inhibiting the reactants from accessing them.[1][2] For instance, the activity of Amberlyst-15 has been observed to decrease significantly with increasing water content in the reaction mixture.[1][2]
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, depending on the deactivation mechanism, catalysts can often be regenerated. For deactivation by coking, a common method is calcination (thermal treatment in the presence of air or an inert gas) to burn off the carbonaceous deposits.[3][4] For catalysts poisoned by adsorbed species, washing with appropriate solvents may restore activity. Leaching, however, is generally an irreversible process.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Problem 1: Gradual decrease in reaction rate and product yield over several runs.
Possible Cause: Fouling of the catalyst by coke or heavy organic byproducts.
Troubleshooting Steps:
-
Confirm Fouling:
-
Visually inspect the catalyst. A change in color (e.g., from light to dark brown or black) can indicate coking.
-
Perform Thermogravimetric Analysis (TGA) on a sample of the used catalyst. A significant weight loss at high temperatures (typically > 300°C) compared to the fresh catalyst is indicative of coke deposition.
-
-
Regeneration Protocol (for coked catalyst):
-
Solvent Washing: Wash the catalyst with a suitable organic solvent (e.g., acetone or ethanol) to remove loosely bound organic residues.
-
Calcination: If solvent washing is insufficient, controlled calcination can be employed. A general procedure is to heat the catalyst in a furnace with a slow flow of air or nitrogen. The temperature and duration will depend on the specific catalyst and the nature of the coke. For zeolites, regeneration is often carried out at temperatures between 450°C and 550°C. For ion-exchange resins, calcination is not suitable due to their lower thermal stability; in this case, thorough washing with solvents is the primary regeneration method.
-
Problem 2: Sharp drop in catalyst activity, especially when using crude reactants.
Possible Cause: Catalyst poisoning by impurities in the feed, such as water or other reactive species.
Troubleshooting Steps:
-
Identify the Poison:
-
Analyze your starting materials (crotonaldehyde and 2-ethylhexanol) for water content using Karl Fischer titration.
-
Check for other potential impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Mitigation Strategies:
-
Feed Purification: Dry the reactants using molecular sieves or another appropriate drying agent before introducing them to the reactor.
-
In-situ Water Removal: In a batch reactor, use a Dean-Stark trap to continuously remove water as it is formed during the reaction. For a packed-bed reactor, consider operating under conditions that favor water removal.
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Catalyst Regeneration: If the poisoning is reversible, washing the catalyst may restore some activity. For water poisoning of ion-exchange resins, drying the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) can be effective.
-
Problem 3: Loss of catalyst mass and presence of acidity in the product mixture.
Possible Cause: Leaching of active sites from the catalyst support.
Troubleshooting Steps:
-
Confirm Leaching:
-
Titrate the product mixture to test for acidity. The presence of acid suggests that active sites have leached from the solid catalyst.
-
For ion-exchange resins, analyze the reaction mixture for sulfate ions, which would indicate the loss of sulfonic acid groups.
-
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Leaching can be exacerbated by high temperatures and the polarity of the reaction medium. Investigate if operating at a lower temperature can reduce leaching without significantly compromising the reaction rate.
-
Select a More Stable Catalyst: Consider using a catalyst with a more robust anchoring of the active sites. For example, some functionalized silica or zirconia catalysts may offer better stability than polymeric resins under certain conditions.
-
Quantitative Data on Catalyst Deactivation
The following table summarizes typical quantitative data related to catalyst deactivation in similar esterification reactions. Note that specific values for this compound production may vary depending on the exact catalyst and reaction conditions.
| Parameter | Catalyst | Reactants | Observation | Reference |
| Effect of Water on Activity | Amberlyst-15 | Oleic acid and methanol | Activity decreased significantly as initial water content increased to 20%. | [1] |
| Catalyst Reusability | Fe3O4@SiO2–P([VLIM]PW) | Palmitic acid and methanol | After 5 reuses, the conversion rate was still as high as 84%. | [5] |
| Regeneration Efficiency | Coked H-ZSM-5 Zeolite | Methane dehydroaromatization | CO2 regeneration can be an effective alternative to harsh oxidation, minimizing catalyst sintering. | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylhexyl Acrylate (Analogous Esterification)
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Reactants: Acrylic acid and 2-ethylhexanol.
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Catalyst: Amberlyst-15 (ion-exchange resin).
-
Procedure:
-
A batch reactor is charged with acrylic acid, 2-ethylhexanol (in a 1:3 molar ratio), and Amberlyst-15 (10 wt% of total reactants).
-
The mixture is heated to 388 K with continuous stirring.
-
The reaction progress is monitored by taking samples periodically and analyzing them using Gas Chromatography (GC).
-
To study the effect of water, the reaction can be carried out with and without a Dean-Stark trap for continuous water removal.[6]
-
Protocol 2: Characterization of a Deactivated Catalyst (Coke Analysis)
-
Technique: Thermogravimetric Analysis (TGA).
-
Procedure:
-
A small, representative sample of the used (deactivated) catalyst is placed in the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
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The weight loss in the high-temperature region (typically > 300°C) corresponds to the combustion of coke and heavy organic deposits. This can be quantified to determine the amount of coke on the catalyst.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Key mechanisms of catalyst deactivation.
References
- 1. Effects of water on the esterification of free fatty acids by acid catalysts [ideas.repec.org]
- 2. researchgate.net [researchgate.net]
- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05350D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Ethylhexyl Crotonate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Ethylhexyl crotonate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Distillation
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Question: My this compound has low purity after fractional distillation. What are the potential causes and how can I improve the purity?
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Answer: Low purity after distillation can be attributed to several factors:
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Azeotrope Formation: Impurities may form an azeotrope with this compound, making separation by conventional distillation difficult.
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Thermal Decomposition: The compound might be degrading at the distillation temperature.
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Inefficient Fractionating Column: The column used may not have enough theoretical plates for efficient separation.
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.
-
Azeotropic Distillation: If an azeotrope is suspected, adding an entrainer that forms a lower-boiling azeotrope with the impurity can help in its removal.[1]
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Column Efficiency: Ensure you are using a fractionating column with adequate theoretical plates for the separation. Packing the column with structured packing can improve efficiency.
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Pre-distillation Purification: Wash the crude product with a dilute acid (e.g., 2M HCl) followed by a dilute base (e.g., saturated sodium bicarbonate solution) and then brine to remove acidic and basic impurities before distillation.[2] Dry the organic phase with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) before proceeding.[2]
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Issue 2: Product is Colored (Yellowish Tinge)
-
Question: The purified this compound has a persistent yellow color. What causes this and how can it be removed?
-
Answer: A yellow tinge can indicate the presence of colored impurities, often resulting from side reactions or degradation.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., hexane or ethyl acetate) and treat with a small amount of activated carbon. Stir for a short period and then filter through a pad of celite to remove the carbon.
-
Column Chromatography: If color persists, column chromatography over silica gel is an effective method for removing colored impurities.[2] A non-polar eluent system, such as a mixture of hexane and a slightly more polar solvent like methyl tert-butyl ether (MTBE), is typically used.[2]
-
Kugelrohr Distillation: For small-scale purification, Kugelrohr distillation can be effective in separating the desired product from less volatile colored impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include:
-
Unreacted starting materials: 2-Ethylhexanol and crotonic acid (or its acid chloride/anhydride).
-
Byproducts from side reactions.
-
Residual solvents used in the synthesis.
-
Water.
Q2: What is the recommended method for purifying this compound on a laboratory scale?
A2: A combination of extraction, distillation, and chromatography is often recommended for achieving high purity. The general workflow is as follows:
-
Aqueous Workup: Wash the crude reaction mixture with water, a dilute base to remove acidic impurities, and then brine.
-
Drying: Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Solvent Removal: Remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Depending on the purity at this stage, either proceed with vacuum distillation or column chromatography for final purification.
Q3: Can this compound be purified by crystallization?
A3: this compound is a liquid at room temperature, so purification by crystallization is not a standard method. Low-temperature crystallization could be explored but is generally less effective for oils than distillation or chromatography.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | 95 - 98 | 70 - 85 | Scalable, good for removing non-volatile impurities. | Potential for thermal degradation, may not separate close-boiling impurities. |
| Column Chromatography (Silica Gel) | > 99 | 50 - 75 | High purity achievable, good for removing polar and colored impurities. | Requires significant solvent, can be time-consuming, less scalable.[2] |
| Kugelrohr Distillation | 97 - 99 | 60 - 80 | Good for small scale, minimizes thermal stress. | Not suitable for large quantities.[2] |
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Vacuum Distillation
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Distill the crude oil under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (Boiling Point: 249.8°C at 760 mmHg).[3]
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in the chosen eluent (e.g., Hexane:MTBE = 99:1).[2]
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Preventing polymerization during 2-Ethylhexyl crotonate distillation
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing polymerization during the distillation of 2-Ethylhexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to polymerize during distillation?
A1: Polymerization of this compound, an unsaturated ester, can be initiated during distillation by factors such as high temperatures, the presence of oxygen, and light.[1] Heat can provide the activation energy for polymerization, while oxygen can form peroxides that act as initiators.
Q2: What are the signs of polymerization in my distillation setup?
A2: Signs of polymerization include an increase in the viscosity of the distillation pot residue, the formation of solid or gel-like materials in the column, condenser, or reboiler, and a decrease in the distillation rate. In severe cases, this can lead to blockages in the equipment.
Q3: How can I prevent polymerization during the distillation of this compound?
A3: Polymerization can be prevented by using a combination of strategies:
-
Adding Polymerization Inhibitors: Both liquid-phase and vapor-phase inhibitors are crucial.
-
Controlling Distillation Parameters: Operating at the lowest feasible temperature and pressure is key.
-
Minimizing Oxygen Presence: While some inhibitors require a small amount of oxygen to be effective, excessive oxygen should be avoided.
Q4: What types of polymerization inhibitors are recommended for this compound?
A4: For acrylate esters like this compound, a combination of a liquid-phase (non-volatile) and a vapor-phase (volatile) inhibitor is recommended.[2]
-
Liquid-Phase Inhibitors: Phenolic compounds such as hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ) are commonly used. Phenothiazine (PTZ) is also a very effective liquid-phase inhibitor.[3]
-
Vapor-Phase Inhibitors: These are important to prevent polymerization in the condenser and column where the liquid phase inhibitor is not present.[2] Nitroso compounds have been shown to be effective vapor-phase inhibitors for acrylic acid distillation.[3]
Q5: Can I use a single inhibitor?
A5: While a single inhibitor can offer some protection, a synergistic combination is often more effective. For instance, a phenolic inhibitor can be used with a manganese or cerium compound to enhance its performance.[2] This combination can increase the thermal stability of the monomer.
Q6: How does oxygen affect the performance of inhibitors?
A6: The effectiveness of some phenolic inhibitors, like MEHQ, is enhanced by the presence of a controlled amount of dissolved oxygen.[3] However, it is a delicate balance, as too much oxygen can promote polymerization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased Viscosity in Distillation Pot | Onset of polymerization in the liquid phase. | - Lower the distillation pot temperature.- Ensure adequate concentration of liquid-phase inhibitor (e.g., HQ, MEHQ, PTZ).- Reduce residence time in the reboiler.[2] |
| Fouling/Plugging of Condenser or Column | Polymerization of condensing vapor.[2] | - Introduce a vapor-phase inhibitor into the system.- Ensure the condenser is operating efficiently to minimize the vapor residence time. |
| Sudden Temperature Increase in the Pot | Runaway polymerization reaction (exothermic). | - IMMEDIATE ACTION: Stop the heat source.- If safe, introduce a shortstop inhibitor.- Follow established emergency shutdown procedures. |
| Low Distillate Yield | Polymerization leading to loss of monomer. | - Review and optimize the inhibitor package (both liquid and vapor phase).- Check for air leaks in the vacuum system which could introduce excess oxygen. |
Quantitative Data on Inhibitors and Distillation Parameters
The following table provides typical concentrations for common inhibitors used in the distillation of acrylate esters. These values should be considered as a starting point for this compound and may require optimization.
| Inhibitor | Type | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | Liquid-Phase | 200 - 1000 | Can be removed by washing with a dilute alkali solution.[4] |
| Monomethyl Ether of Hydroquinone (MEHQ) | Liquid-Phase | 15 - 200 | Often requires the presence of oxygen to be effective. |
| Phenothiazine (PTZ) | Liquid-Phase | 200 - 1000 | A very effective inhibitor for acrylic acid and its esters.[3][5] |
| Manganese or Cerium Alkanoates | Synergist | 3.5 - 5 (as metal) | Used in combination with a phenolic inhibitor to enhance stability. |
| Nitroso Compounds (e.g., Nitrosobenzene) | Vapor-Phase | Varies | Effective for inhibiting vapor-phase polymerization.[3] |
Distillation Parameters for Acrylate Esters:
-
Pressure: Distillation is often carried out under reduced pressure to lower the boiling temperature. For ethyl acrylate, pressures are typically less than 500 mm Hg absolute.[2][6]
-
Temperature: The temperature should be kept as low as possible to minimize the rate of polymerization.
Experimental Protocol for Preventing Polymerization
This protocol outlines a general procedure for the laboratory-scale distillation of this compound.
Materials:
-
This compound (crude)
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Liquid-phase inhibitor (e.g., Hydroquinone or Phenothiazine)
-
Vapor-phase inhibitor (if available)
-
Standard distillation apparatus (round-bottom flask, distillation column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
Procedure:
-
Inhibitor Addition: Before heating, add the appropriate amount of liquid-phase inhibitor to the crude this compound in the distillation flask.
-
Apparatus Assembly: Assemble the distillation apparatus. Ensure all joints are properly sealed to maintain vacuum.
-
Vacuum Application: Gradually apply vacuum to the system to the desired pressure.
-
Heating and Distillation:
-
Begin stirring the contents of the distillation flask.
-
Gently heat the flask using the heating mantle.
-
Monitor the temperature in the distillation head and the pot.
-
Collect the distilled this compound in the receiving flask.
-
-
Vapor-Phase Inhibition (if applicable): If a vapor-phase inhibitor is used, it can be introduced into the vapor stream, for example, by gently bleeding in a carrier gas containing the inhibitor.
-
Monitoring: Throughout the distillation, monitor the apparatus for any signs of polymerization, such as increased viscosity or solid formation.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool under vacuum before venting to atmospheric pressure.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. longchangchemical.com [longchangchemical.com]
- 5. US6603036B2 - Process for the manufacture of 2-ethylhexyl acrylate - Google Patents [patents.google.com]
- 6. EP0371748A2 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
Addressing peak tailing in HPLC analysis of 2-Ethylhexyl crotonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethylhexyl crotonate, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can affect the accuracy and reproducibility of your results.[1] An ideal chromatographic peak is symmetrical, often referred to as a Gaussian peak.[2] Peak tailing occurs when the peak exhibits an asymmetric shape with a prolonged trailing edge.[2][3][4] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the analysis of this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.
References
Technical Support Center: Synthesis of 2-Ethylhexyl Crotonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethylhexyl crotonate, with a primary focus on minimizing water content to optimize reaction yield and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete water removal: The presence of water shifts the reaction equilibrium back towards the reactants.[1][2][3][4] | 1a. Ensure proper functioning of the Dean-Stark apparatus: Check for leaks and ensure azeotropic reflux is occurring. Use an appropriate solvent like toluene to form an azeotrope with water.[1] 1b. Use a drying agent: Add molecular sieves to the reaction mixture to absorb water as it forms.[2] 1c. Use a large excess of one reactant: Typically, using an excess of the alcohol (2-ethylhexanol) can help drive the reaction forward.[1][4] |
| 2. Inactive or insufficient catalyst: The acid catalyst is crucial for protonating the carbonyl group of crotonic acid, making it more electrophilic.[2][3][4] | 2a. Use a fresh, appropriate acid catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[1][3] Ensure the catalyst has not been deactivated by exposure to moisture. 2b. Optimize catalyst loading: Typically, a catalytic amount is sufficient. Excessive acid can lead to side reactions and discoloration. | |
| 3. Insufficient reaction time or temperature: The esterification reaction may not have reached equilibrium or the activation energy barrier is not being overcome. | 3a. Monitor the reaction progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the limiting reactant (crotonic acid).[5] 3b. Increase reaction temperature: Ensure the reaction is heated to the reflux temperature of the chosen solvent to facilitate azeotropic water removal. | |
| Reaction Stalls (No Further Product Formation) | 1. Equilibrium has been reached: The forward and reverse reaction rates have become equal. | 1a. Vigorously remove water: Ensure the Dean-Stark trap is efficiently collecting water. 1b. Add more of the excess reactant: If using an excess of 2-ethylhexanol, adding more can help push the equilibrium further towards the product. |
| 2. Catalyst deactivation: The catalyst may have been neutralized or degraded. | 2a. Add a small amount of fresh catalyst: Be cautious not to add too much, which could cause side reactions. | |
| Dark Brown or Black Reaction Mixture | 1. Excessive heat: High temperatures can lead to the decomposition of reactants or products, especially the α,β-unsaturated crotonic acid. | 1a. Maintain a controlled reflux: Avoid excessively high heating mantle temperatures. The reaction should be at a gentle reflux. |
| 2. Excessive catalyst: Too much strong acid can cause charring and polymerization of the starting materials. | 2a. Use a catalytic amount of acid: Typically 1-2% by mole of the limiting reactant is sufficient. | |
| Difficulty in Product Purification (Emulsion during workup) | 1. Presence of unreacted carboxylic acid: Crotonic acid can act as a surfactant, leading to emulsion formation during aqueous washing. | 1a. Neutralize the reaction mixture: After cooling, carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted crotonic acid and the acid catalyst. |
| 2. Vigorous shaking during extraction: Overly aggressive mixing can create stable emulsions. | 2a. Gently invert the separatory funnel: Instead of vigorous shaking, gently invert the funnel multiple times to allow for extraction without forming a stable emulsion. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water during the synthesis of this compound?
A1: The synthesis of this compound from crotonic acid and 2-ethylhexanol is a reversible equilibrium reaction known as Fischer esterification.[1][2][3] Water is a product of this reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium to the left, favoring the reactants (crotonic acid and 2-ethylhexanol) and thereby reducing the yield of the desired ester.[4] Continuous removal of water is therefore essential to drive the reaction to completion and maximize the product yield.[1][2]
Q2: What is the most effective method for removing water during the reaction?
A2: The most common and effective laboratory method for removing water from this type of reaction is azeotropic distillation using a Dean-Stark apparatus.[1][3] An inert solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, is used. The vapor of the azeotrope enters the condenser, and upon cooling, the immiscible water and solvent separate in the Dean-Stark trap. The denser water collects at the bottom of the trap, while the lighter solvent overflows and returns to the reaction flask.
Q3: What are the best catalysts for this esterification?
A3: Strong Brønsted acids are typically used as catalysts for Fischer esterification.[2] Common and effective choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][3] Lewis acids can also be employed. The choice of catalyst can influence the reaction rate and the potential for side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[5] A TLC plate is spotted with the starting material (crotonic acid), the reaction mixture, and a co-spot of both. As the reaction proceeds, the spot corresponding to crotonic acid in the reaction mixture lane will diminish, and a new spot for the this compound product will appear.[5] The reaction is considered complete when the crotonic acid spot is no longer visible in the reaction mixture lane.[5]
Q5: What are potential side reactions in the synthesis of this compound?
A5: Besides the reverse hydrolysis reaction, potential side reactions include:
-
Polymerization of crotonic acid: As an α,β-unsaturated carboxylic acid, crotonic acid can potentially polymerize, especially at high temperatures or in the presence of certain impurities.
-
Dehydration of 2-ethylhexanol: Strong acids at high temperatures can cause the elimination of water from the alcohol to form an alkene.
-
Ether formation: 2-ethylhexanol can undergo self-condensation to form a di(2-ethylhexyl) ether, although this is generally less favorable under these conditions.
Q6: How is the final product purified?
A6: After the reaction is complete, the typical purification process involves:
-
Neutralization: The cooled reaction mixture is washed with a basic aqueous solution, such as sodium bicarbonate, to remove the acid catalyst and any unreacted crotonic acid.[6]
-
Washing: The organic layer is then washed with water and brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed by rotary evaporation.
-
Distillation: The crude product is then purified by vacuum distillation to separate the this compound from any remaining 2-ethylhexanol and other high-boiling impurities.[6]
Q7: How can I accurately determine the water content in my final product?
A7: Karl Fischer titration is the gold standard method for accurately determining the water content in esters and other organic compounds.[5] It is a highly sensitive and specific method for water quantification. Both volumetric and coulometric Karl Fischer titration methods can be used, with the coulometric method being particularly suitable for very low water concentrations (<0.1%).[5]
Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus
This protocol describes a standard laboratory procedure for the synthesis of this compound using Fischer esterification with azeotropic removal of water.
Materials:
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Crotonic acid
-
2-Ethylhexanol
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
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Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add crotonic acid (1.0 eq), 2-ethylhexanol (1.5 eq), and toluene (approx. 2 mL per gram of crotonic acid).
-
Catalyst Addition: Slowly and carefully add the acid catalyst (H₂SO₄ or TsOH, ~1-2 mol% relative to the crotonic acid).
-
Reaction: Heat the mixture to a gentle reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, which typically takes several hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the crotonic acid spot has disappeared.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until no more gas evolves), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in the final this compound product.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents (titrant and solvent)
-
Syringe and needle
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Sample Preparation: Accurately weigh a sample of this compound into a gas-tight syringe.
-
Injection: Inject the sample into the conditioned titration cell.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the water content, typically in ppm or percentage.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Data Presentation
Table 1: Comparison of Catalysts in the Esterification of Crotonic Acid with Alcohols
The following table summarizes kinetic data for the esterification of crotonic acid with different octyl alcohols, providing insight into the effect of the alcohol structure on the reaction rate.
| Alcohol | Catalyst | Apparent Rate Constant (k x 10⁵ dm³/mol·s at 413 K) | Activation Energy (Ea, kJ/mol) |
| n-Octyl alcohol | Sulfuric Acid | 1.83 | 75.21 |
| 2-Ethylhexyl alcohol | Sulfuric Acid | 1.25 | 68.93 |
Data adapted from a kinetic study on the esterification of crotonic acid.[7] This data suggests that the branched structure of 2-ethylhexyl alcohol results in a slightly slower reaction rate compared to the linear n-octyl alcohol, likely due to steric hindrance. However, the activation energy is lower for the reaction with 2-ethylhexyl alcohol.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Shifting Focus: A Comparative Analysis of Leading PVC Plasticizers
In the ever-evolving landscape of polymer science, the performance of plasticizers in Polyvinyl Chloride (PVC) formulations remains a critical area of research. While the initial focus of this guide was to be a direct comparison involving 2-Ethylhexyl crotonate, a comprehensive literature review revealed a significant lack of available experimental data for this specific compound. Therefore, to provide a valuable and data-supported resource for researchers, scientists, and drug development professionals, this guide has been pivoted to compare the performance of the traditional and widely-studied plasticizer, Di(2-ethylhexyl) phthalate (DEHP), against a range of commercially significant and emerging alternative plasticizers.
This guide will delve into the key performance characteristics of these plasticizers, presenting a comparative analysis based on available experimental data. The objective is to offer a clear, data-driven overview to inform material selection and development.
Key Performance Metrics in PVC Plasticizers
The efficacy of a plasticizer is determined by its ability to impart desired properties to the PVC matrix. The primary metrics for evaluation include mechanical properties, thermal stability, and migration resistance. Plasticizers work by embedding themselves between the PVC polymer chains, reducing intermolecular forces and thereby increasing the flexibility and processability of the material.
Comparative Performance Data
The following tables summarize the performance of DEHP in comparison to several alternative plasticizers, including Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), Di(2-ethylhexyl) terephthalate (DEHT), and Trioctyl trimellitate (TOTM).
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| DEHP | 13.19 - 20.8 | 247 - 350 | 75 - 85 |
| DINCH | Similar to DEHP | Similar to DEHP | Similar to DEHP |
| DEHT | 13.19 | 247 | Not Available |
| TOTM | Higher than DEHP | Lower than DEHP | Higher than DEHP |
Note: The range of values reflects different concentrations and processing conditions reported in various studies.
Table 2: Thermal and Migration Properties of Plasticized PVC
| Plasticizer | Glass Transition Temp. (°C) | Migration (Weight Loss %) |
| DEHP | 19.2 - 23.8 | High |
| DINCH | Similar to DEHP | Lower than DEHP |
| DEHT | 19.2 - 23.8 | Lower than DEHP |
| TOTM | Higher than DEHP | Significantly lower than DEHP |
Experimental Protocols
The data presented in this guide is a synthesis of findings from multiple studies. The following are generalized experimental protocols typically employed to evaluate the performance of PVC plasticizers.
1. Preparation of PVC Films:
-
Mixing: PVC resin, plasticizer (at a specified concentration, e.g., 50 phr - parts per hundred resin), and thermal stabilizer are blended in a two-roll mill at a controlled temperature (e.g., 160-170°C) for a set duration (e.g., 5-10 minutes) to ensure a homogeneous mixture.
-
Molding: The blended compound is then compression molded into sheets of a specific thickness (e.g., 1 mm) at a higher temperature (e.g., 180°C) and pressure, followed by controlled cooling.
2. Mechanical Testing (ASTM D638):
-
Dumbbell-shaped specimens are cut from the molded PVC sheets.
-
Tensile strength and elongation at break are measured using a universal testing machine at a constant crosshead speed (e.g., 50 mm/min).
3. Hardness Testing (ASTM D2240):
-
The Shore A hardness of the PVC sheets is measured using a durometer.
4. Dynamic Mechanical Analysis (DMA):
-
The glass transition temperature (Tg) is determined by analyzing the peak of the tan δ curve from a DMA scan performed over a temperature range (e.g., -100°C to 150°C) at a specific frequency and heating rate.
5. Migration Resistance Testing:
-
Solvent Extraction (e.g., ASTM D1239): Pre-weighed samples of the plasticized PVC are immersed in a specific solvent (e.g., n-hexane, ethanol/water mixture) for a defined period (e.g., 24 hours) at a controlled temperature. The samples are then removed, dried, and re-weighed. The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the PVC.
-
Activated Carbon Method: Samples are placed in contact with activated carbon at an elevated temperature (e.g., 70°C) for a set time. The weight loss of the PVC sample indicates the amount of plasticizer that has volatilized and been absorbed by the carbon.
Visualizing the Evaluation Process
To provide a clearer understanding of the typical workflow for assessing plasticizer performance, the following diagram illustrates the key steps from material preparation to final analysis.
A Comparative Analysis of 2-Ethylhexyl Crotonate and Other Crotonate Esters in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization behavior of 2-ethylhexyl crotonate and other crotonate esters. Due to a lack of direct comparative studies involving this compound under identical conditions in the available scientific literature, this guide leverages data on homologous crotonate esters—specifically ethyl crotonate, butyl crotonate, and 2-octyl crotonate—to infer and contextualize the potential performance of this compound. The data presented is drawn from peer-reviewed studies to ensure accuracy and reliability.
Executive Summary
Crotonate esters are a class of unsaturated carboxylic acid esters that exhibit unique polymerization characteristics. Generally, they are difficult to homopolymerize via conventional free-radical polymerization due to steric hindrance and the stability of the resulting radical. However, they can effectively undergo copolymerization with various vinyl monomers and can be homopolymerized using techniques such as group-transfer polymerization (GTP). The length and branching of the alkyl ester side-chain are expected to influence polymerization kinetics, polymer properties, and potential applications. This guide explores these aspects through a comparative lens.
Data Presentation
Copolymerization of Crotonate Esters with 2-Methylen-1,3-dioxepane (MDO)
Recent studies have demonstrated the successful free-radical copolymerization of various crotonate esters with the cyclic ketene acetal, 2-methylen-1,3-dioxepane (MDO). This approach leads to the formation of alternating copolymers with degradable ester linkages in the polymer backbone.[1][2] The following table summarizes the key findings from a comparative study.
| Crotonate Ester | Monomer Conversion (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| Ethyl Crotonate | >95 | 10,200 | 1.9 | 15 |
| n-Butyl Crotonate | >95 | 11,500 | 1.8 | -5 |
| 2-Octyl Crotonate | >95 | 13,100 | 1.7 | -20 |
Data sourced from a study on the radical copolymerization of crotonate esters with MDO in bulk at 75°C.
Homopolymerization of Alkyl Crotonates via Group-Transfer Polymerization (GTP)
Group-transfer polymerization has been shown to be an effective method for the controlled homopolymerization of various alkyl crotonates, yielding polymers with narrow molecular weight distributions.
| Alkyl Crotonate | Mn ( g/mol ) | PDI | Tg (°C) |
| Methyl Crotonate | - | - | 122 |
| Ethyl Crotonate | >50,000 | <1.2 | 82-201* |
| n-Propyl Crotonate | - | - | - |
| iso-Propyl Crotonate | - | - | - |
| n-Butyl Crotonate | - | - | - |
*The glass transition temperature of poly(ethyl crotonate) was found to be highly dependent on the disyndiotacticity of the polymer, ranging from 82°C to 201°C.[3]
Experimental Protocols
Free-Radical Copolymerization of Crotonate Esters with MDO
Materials:
-
Crotonate ester (e.g., ethyl crotonate, butyl crotonate, 2-octyl crotonate)
-
2-Methylen-1,3-dioxepane (MDO)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene (or bulk polymerization)
Procedure:
-
The crotonate ester and MDO are mixed in a desired molar ratio (e.g., 50/50) in a reaction vessel.
-
AIBN is added as the initiator (concentration typically in the range of 0.1-1 mol% relative to the total monomer concentration).
-
The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
The vessel is sealed under an inert atmosphere (e.g., nitrogen or argon).
-
The polymerization is carried out at a specific temperature (e.g., 75°C) for a predetermined time (e.g., 12 hours).
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.
-
Characterization of the copolymer is performed using techniques such as ¹H NMR for composition, GPC for molecular weight and PDI, and DSC for thermal properties.
Group-Transfer Polymerization (GTP) of Alkyl Crotonates
Materials:
-
Alkyl crotonate (e.g., methyl crotonate, ethyl crotonate)
-
Silyl ketene acetal initiator (e.g., 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene)
-
Catalyst (e.g., mercury(II) iodide or an organic acid catalyst)
-
Co-catalyst (e.g., iodotrialkylsilane, if applicable)
-
Anhydrous solvent (e.g., THF or dichloromethane)
Procedure:
-
All glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon).
-
The alkyl crotonate monomer and initiator are dissolved in the anhydrous solvent in a reaction flask.
-
The catalyst and, if required, the co-catalyst are added to initiate the polymerization.
-
The reaction is allowed to proceed at a controlled temperature (e.g., room temperature).
-
The polymerization is terminated by the addition of a quenching agent (e.g., methanol).
-
The polymer is isolated by precipitation in a suitable non-solvent (e.g., hexane) and dried under vacuum.
-
The molecular weight, PDI, and thermal properties of the resulting polymer are determined by GPC and DSC, respectively.
Mandatory Visualizations
Caption: Workflow for a comparative polymerization study.
Caption: Impact of alkyl side-chain on polymerization.
References
A Comparative Guide to Alternatives for Fruity and Green Notes in Flavor and Fragrance Formulations
An Examination of Potential Replacements for 2-Ethylhexyl Crotonate
Published for researchers, scientists, and product development professionals, this guide provides an objective comparison of viable alternatives to this compound for creating fruity and green sensory profiles in flavor and fragrance formulations. While this compound is not a commonly utilized substance in the flavor and fragrance industry, this guide explores established ingredients that fulfill the likely intended aromatic characteristics of such a molecule. The alternatives discussed—Hexyl Acetate, cis-3-Hexenyl Acetate, and Ethyl Crotonate—are evaluated based on their performance, supported by experimental data and standard analytical protocols.
Introduction to Alternatives
The selection of an appropriate ester for a flavor or fragrance formulation is critical in achieving the desired sensory experience.[1][2] Esters are a versatile class of organic compounds, often responsible for the natural aromas of fruits and flowers.[3] Their volatility, solubility, and unique scent profiles make them indispensable to perfumers and flavorists.[2] This guide focuses on three esters that offer a spectrum of fruity and green notes, which may be sought when considering a molecule like this compound.
-
Hexyl Acetate: A widely used ester known for its sweet, fruity aroma reminiscent of pears and apples.[4][5][6][7] It provides a bright and juicy top note to fragrance compositions.[5]
-
cis-3-Hexenyl Acetate: Valued for its intensely green and sharp fruity character, often described as the scent of freshly cut grass or unripe banana peel.[8] It is crucial for creating natural, leafy-green accords.[8]
-
Ethyl Crotonate: A structural relative of the topic compound, it delivers a pungent, sweet, and fruity aroma with rum-like nuances.[9][10][11] It is used in trace amounts to add complexity to fruit flavors like strawberry and pineapple.[12]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the selected alternative esters. These properties are crucial for predicting their behavior and performance within a formulation.
| Property | Hexyl Acetate | cis-3-Hexenyl Acetate | Ethyl Crotonate |
| CAS Number | 142-92-7[5] | 3681-71-8[13] | 623-70-1[9] |
| FEMA Number | 2565[5] | 3171[13] | 3486[14] |
| Molecular Weight | 144.21 g/mol [5] | 142.20 g/mol | 114.14 g/mol [15] |
| Boiling Point | 155-156 °C | ~165 °C | 136-137 °C[14] |
| Flash Point | 45 °C (113 °F)[4] | 52 °C[16] | 2 °C (36 °F)[10] |
| Vapor Pressure | ~1.8 mmHg @ 25°C | ~1.4 mmHg @ 25°C | 6.87 mmHg @ 25°C[14] |
| Odor Profile | Sweet, fruity, green, apple, pear[4][5] | Intense green, sharp-fruity, unripe banana[8][17] | Pungent, fruity, sweet, rum-like, pineapple[10][11] |
| Flavor Profile | Apple, banana, grass, herb, pear[4] | Sharp fruity, green, pear, tropical notes[18] | Rum, cognac, pungent, caramellic, fruity[10][12] |
| Natural Occurrence | Found in various fruits and alcoholic beverages. | Widely found in nature, including apples, guava, melon, pear, and tomato.[16] | Reported in Fragaria vesca (wild strawberry).[12] |
| Typical Use Level (Fragrance) | 0.1% - 20%[7] | 0.01% - 2%[13][19] | Up to 6%[10] |
| Typical Use Level (Flavor) | Up to 25 ppm[6] | 0.01 - 2 ppm[16] | 2 - 7 ppm[12] |
Experimental Protocols
Objective evaluation of flavor and fragrance materials relies on standardized analytical and sensory methods. Below are detailed protocols for key experiments.
Gas Chromatography-Olfactometry (GC-O)
GC-O is an essential technique for identifying which specific volatile compounds in a sample are responsible for its aroma.
Objective: To separate volatile compounds and assess the odor of each component as it elutes from the gas chromatograph.
Methodology:
-
Sample Preparation: Prepare a solution of the ester at a known concentration (e.g., 1% in ethanol) for analysis.
-
Instrumentation: Use a gas chromatograph equipped with a sniffing port (olfactometry port) and a standard detector (e.g., Flame Ionization Detector - FID).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
Temperature Program: Start at a low temperature (e.g., 40°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 5-10°C/minute.
-
Carrier Gas: Use high-purity helium or hydrogen as the carrier gas.
-
-
Olfactometry:
-
A trained sensory panelist sniffs the effluent from the sniffing port.
-
The panelist records the time, intensity, and a descriptor for each odor detected.
-
Humidified air is mixed with the effluent to prevent nasal dehydration.
-
-
Data Analysis: Correlate the retention times of the detected odors with the peaks on the FID chromatogram to identify the odor-active compounds.
Descriptive Sensory Panel Evaluation
This method uses a trained panel to provide a detailed, quantitative description of a product's sensory characteristics.[20][21]
Objective: To identify and quantify the key aromatic attributes of each alternative ester.
Methodology:
-
Panelist Training: Select 8-12 panelists and train them to identify and scale the intensity of relevant aroma descriptors (e.g., "fruity," "green," "sweet," "pungent," "pear," "cut grass").
-
Sample Preparation: Prepare solutions of each ester at a standardized, perceptually equivalent concentration on unscented smelling strips or in a neutral solvent. Samples should be coded with random three-digit numbers.
-
Evaluation:
-
Panelists evaluate the samples in a controlled environment with neutral airflow and lighting.
-
For each sample, panelists rate the intensity of each trained descriptor on a structured scale (e.g., a 15-point scale from 0 = "none" to 15 = "extremely intense").
-
A randomized presentation order is used to avoid bias.
-
-
Data Analysis: Analyze the intensity ratings statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the esters. The results can be visualized using spider or radar plots.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocols and the biological pathway for odor perception.
References
- 1. scentjourner.com [scentjourner.com]
- 2. Why Esters Are Must-have Ingredients In Fragrance [chemicalbull.com]
- 3. labassociates.com [labassociates.com]
- 4. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexyl Acetate (142-92-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. Perfumers Apprentice - Hexyl Acetate ** [shop.perfumersapprentice.com]
- 7. Hexyl acetate *ADR* - Hekserij : Hekserij [eng.hekserij.nl]
- 8. pellwall.com [pellwall.com]
- 9. Ethyl Crotonate | 623-70-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. ethyl crotonate, 10544-63-5 [thegoodscentscompany.com]
- 11. ETHYL CROTONATE | Godavari [godavaribiorefineries.com]
- 12. Ethyl crotonate | 623-70-1 [chemicalbook.com]
- 13. perfumersworld.com [perfumersworld.com]
- 14. ethyl crotonate [flavscents.com]
- 15. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. firmenich.com [firmenich.com]
- 17. fraterworks.com [fraterworks.com]
- 18. (Z)-3-hexen-1-yl acetate, 3681-71-8 [thegoodscentscompany.com]
- 19. cis-3-Hexenyl acetate *ADR* - Hekserij : Hekserij [eng.hekserij.nl]
- 20. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 21. parfums-de-grasse.com [parfums-de-grasse.com]
Validating 2-Ethylhexyl Crotonate Synthesis Yield: A Comparative Guide to Quantitative NMR and Gas Chromatography
For researchers, scientists, and drug development professionals, accurate determination of reaction yield is paramount for process optimization and scalability. This guide provides a comparative analysis of two common analytical techniques for validating the synthesis yield of 2-Ethylhexyl crotonate: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC). We present detailed experimental protocols and supporting data to aid in the selection of the most suitable method for your laboratory's needs.
Introduction
This compound, an ester widely used in the cosmetics and polymer industries, is typically synthesized via Fischer esterification of crotonic acid with 2-ethylhexanol. While the synthesis is straightforward, precise and accurate quantification of the final product is crucial for ensuring product quality and process efficiency. This guide explores the application of qNMR, a primary ratio method of measurement, and the more traditional GC technique for the validation of this compound synthesis yield.
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
A common method for synthesizing this compound is the Fischer esterification, which involves the acid-catalyzed reaction between crotonic acid and 2-ethylhexanol.[1][2][3] To maximize the yield, an excess of the alcohol is often used to shift the equilibrium towards the product.[1]
Materials:
-
Crotonic acid
-
2-Ethylhexanol
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add crotonic acid (1.0 eq), 2-ethylhexanol (1.5 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Yield Determination by Quantitative NMR (qNMR)
Quantitative NMR is a powerful technique for determining the concentration and purity of a sample without the need for a calibration curve of the analyte.[4] The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a known amount of an internal standard, the absolute quantity of the analyte can be determined.[4]
Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR analysis.[5] An ideal internal standard should:
-
Be highly pure and stable.
-
Be soluble in the same deuterated solvent as the analyte.
-
Have at least one signal that is well-resolved from the analyte's signals.
-
Not react with the analyte or the solvent.
For the analysis of this compound in CDCl3, 1,3,5-trimethoxybenzene is a suitable internal standard. Its three methoxy groups give a sharp singlet at approximately 3.78 ppm, which is typically well-separated from the signals of the analyte.
qNMR Protocol:
-
Accurately weigh a specific amount of the crude this compound reaction product into a vial.
-
Accurately weigh a precise amount of the internal standard (1,3,5-trimethoxybenzene) and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum of the sample, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the this compound (e.g., the vinyl proton at ~6.9 ppm) and the singlet of the internal standard.
-
Calculate the molar amount of this compound using the following formula:
Moles of Analyte = (Integral of Analyte / Number of Protons of Analyte Signal) * (Number of Protons of Standard Signal / Integral of Standard) * Moles of Standard
-
Determine the mass of the this compound and calculate the reaction yield.
Yield Determination by Gas Chromatography (GC)
Gas chromatography is a widely used separation technique for volatile and thermally stable compounds. For yield determination, a calibration curve is typically constructed using standards of known concentrations.
GC Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., ethyl acetate) at known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the crude reaction product and dissolve it in a known volume of the solvent. An internal standard (e.g., n-dodecane) can be added to both the standard solutions and the sample to improve precision.
-
GC Analysis: Inject the standard solutions and the sample solution into the gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from its peak area using the calibration curve.
-
Calculate the total mass of this compound in the crude product and determine the reaction yield.
-
Comparative Data
The following table presents hypothetical but realistic data for the validation of a this compound synthesis yield using both qNMR and GC.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC) |
| Principle | Absolute quantification | Relative quantification |
| Calibration | Internal standard | External calibration curve |
| Sample Preparation | Simple dissolution | Serial dilutions required |
| Analysis Time per Sample | ~10-15 minutes | ~20-30 minutes |
| Determined Yield | 88.5% | 87.2% |
| Standard Deviation | ± 0.8% | ± 1.5% |
| Solvent Consumption | Low (~0.5 mL/sample) | Moderate (~5-10 mL/sample) |
| Instrument Accessibility | Less common | Widely available |
Workflow Diagrams
Caption: Experimental workflow for synthesis and yield validation.
Discussion
Both qNMR and GC are effective methods for determining the yield of this compound synthesis, each with its own advantages and disadvantages.
Quantitative NMR offers a more direct and potentially more accurate method of quantification as it does not rely on the response factor of the analyte. The sample preparation is simpler, and the analysis time can be shorter. However, access to an NMR spectrometer with the necessary capabilities for quantitative analysis may be limited in some laboratories.
Gas Chromatography , on the other hand, is a more commonly available technique. While it requires the preparation of a calibration curve, it is a robust and reliable method for routine analysis. GC can also provide valuable information about the presence of impurities and unreacted starting materials.
Conclusion
The choice between qNMR and GC for validating the synthesis yield of this compound will depend on the specific needs and resources of the laboratory. For high-accuracy, reference-level measurements, qNMR is the preferred method. For routine process monitoring and quality control where high throughput is desired, GC provides a reliable and cost-effective solution. By understanding the principles and protocols of both techniques, researchers can make an informed decision to ensure the integrity and accuracy of their synthetic results.
References
Comparative Performance Analysis: 2-Ethylhexyl Crotonate vs. 2-Ethylhexyl Acrylate as Plasticizers
Introduction to Plasticizers and Key Performance Metrics
Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics. The key performance indicators for a plasticizer include its efficiency in softening the polymer, its long-term stability within the polymer matrix, and its effect on the final mechanical properties of the plasticized material. For researchers and drug development professionals, understanding these properties is crucial for selecting the appropriate plasticizer for applications such as pharmaceutical packaging, medical devices, and drug delivery systems.
Performance Profile of 2-Ethylhexyl Acrylate (2-EHA)
2-Ethylhexyl Acrylate (2-EHA) is widely used as a comonomer in the synthesis of polymers. Its primary function is to act as an "internal plasticizer," meaning it is chemically bound into the polymer backbone. This incorporation of the bulky 2-ethylhexyl group lowers the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility and softness.
Polymers containing 2-EHA are known for their good flexibility at low temperatures, water resistance, and weatherability. In applications like pressure-sensitive adhesives, the concentration of 2-EHA is a critical factor that influences tack, peel, and shear properties.
Due to the lack of available data for 2-Ethylhexyl Crotonate, a direct quantitative comparison in a tabular format is not possible at this time.
Experimental Protocols for Plasticizer Performance Evaluation
To conduct a comparative study between two plasticizers, a series of standardized tests should be performed. Below are the detailed methodologies for key experiments.
Plasticizer Efficiency
Plasticizer efficiency is a measure of how effectively a plasticizer softens a polymer. A common method to determine this is by measuring the reduction in the glass transition temperature (Tg) or the Shore hardness of the plasticized polymer.
-
Methodology: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Sample Preparation: Prepare polymer formulations (e.g., Polyvinyl Chloride - PVC) with varying concentrations (e.g., 10, 20, 30, 40, 50 parts per hundred of resin - phr) of the plasticizer. The polymer and plasticizer are typically melt-blended in a two-roll mill or a torque rheometer to ensure homogeneous mixing. The resulting blend is then compression molded into sheets of a defined thickness.
-
DSC Analysis: A small sample (5-10 mg) is hermetically sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle would be:
-
Heat from room temperature to a temperature above the expected Tg at a rate of 10°C/min to erase the thermal history.
-
Cool to a sub-ambient temperature (e.g., -50°C) at a rate of 10°C/min.
-
Heat again to the initial temperature at a rate of 10°C/min.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. A lower Tg at a given concentration indicates higher plasticizer efficiency.
-
Thermal Stability
Thermal stability is crucial for polymer processing and the service life of the final product. Thermogravimetric Analysis (TGA) is used to determine the temperature at which the plasticizer or the plasticized polymer starts to degrade.
-
Methodology: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Use a small, uniform sample (5-10 mg) of either the pure plasticizer or the plasticized polymer.
-
TGA Analysis: Place the sample in a TGA crucible (platinum or alumina). Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve, which plots the percentage of weight loss against temperature. A higher decomposition temperature indicates better thermal stability.
-
Migration Resistance
Plasticizer migration is the process by which the plasticizer moves from the polymer matrix to the surface or into a contacting substance. This is a critical parameter for applications in the food and medical industries.
-
Methodology: Solvent Extraction Test
-
Sample Preparation: Cut a pre-weighed, precisely dimensioned sample of the plasticized polymer sheet.
-
Extraction: Immerse the sample in a specific solvent (e.g., hexane for non-polar migration, ethanol for polar migration, or a food simulant) for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25°C or 50°C).
-
Data Analysis: After the immersion period, remove the sample, gently wipe it dry, and re-weigh it. The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent. Lower weight loss indicates better migration resistance.
-
Mechanical Properties
The addition of a plasticizer significantly alters the mechanical properties of a polymer. Tensile testing is a fundamental method to quantify these changes.
-
Methodology: Tensile Testing
-
Sample Preparation: Prepare dumbbell-shaped specimens from the compression-molded sheets of the plasticized polymer according to a standard specification (e.g., ASTM D638).
-
Tensile Test: Conduct the tensile test using a universal testing machine at a constant crosshead speed.
-
Data Analysis: Record the force and elongation until the specimen breaks. From the resulting stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The maximum strain or percentage of elongation the material can undergo before fracture.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve. A good plasticizer will typically decrease the tensile strength and Young's modulus while significantly increasing the elongation at break.
-
-
Logical Workflow for Plasticizer Comparison
The following diagram illustrates the logical workflow for a comprehensive comparison of the performance of two plasticizers.
Caption: Workflow for comparing plasticizer performance.
Conclusion
While a direct, data-driven comparison between this compound and 2-Ethylhexyl Acrylate as plasticizers is not currently possible due to a lack of published data on the former, this guide provides the necessary framework for such an evaluation. 2-Ethylhexyl Acrylate is a well-established comonomer for imparting flexibility. The potential of this compound as a plasticizer remains an area for future research. The experimental protocols detailed herein offer a standardized approach for researchers and professionals in the pharmaceutical and materials science fields to conduct their own comparative studies and select the most suitable plasticizer for their specific applications.
Leaching of Plasticizers: A Comparative Analysis of Phthalates and a Non-Phthalate Alternative
For Researchers, Scientists, and Drug Development Professionals
The selection of plasticizers in polymer formulations is a critical consideration, particularly in applications where direct or indirect contact with humans is a factor. The potential for these additives to leach out of the polymer matrix and cause adverse health effects is a significant concern. This guide provides an objective comparison of the leaching characteristics of the widely used phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and a common non-phthalate alternative, Di(2-ethylhexyl) terephthalate (DEHT).
Disclaimer: There is a notable lack of publicly available experimental data on the leaching of 2-Ethylhexyl crotonate when used as a plasticizer. Therefore, this guide uses Di(2-ethylhexyl) terephthalate (DEHT) as a representative non-phthalate alternative for a robust comparative analysis against the well-documented leaching of DEHP.
Quantitative Leaching Data
The following table summarizes the leaching of DEHP and DEHT from Polyvinyl Chloride (PVC) into different media, simulating various environmental and physiological conditions.
| Plasticizer | Polymer Matrix | Leaching Medium | Time | Temperature | Leached Amount | Analytical Method |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | n-hexane | 30 days | Room Temperature | 5.19–28.76 wt% | GC-MS[1] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Aqueous Solution | 120 days | 20°C | 0.433 ± 0.001 µg | Not Specified[2] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC (photoaged) | Aqueous Solution | 80 days | Not Specified | Leaching rate increased by a factor of 1.5 compared to pristine PVC | Not Specified[3] |
| Di(2-ethylhexyl) terephthalate (DEHT) | PVC | Aqueous Solution | 120 days | 20°C | 0.345 ± 0.002 µg | Not Specified[2] |
| Di(2-ethylhexyl) terephthalate (DEHT) | Polystyrene (PS) | Aqueous Solution | 21 days | Not Specified | Leaching rate increased up to 66% with agitation | GPC, HPLC, TGA[4] |
Experimental Protocols
A standardized approach is crucial for accurately assessing and comparing the leaching of different plasticizers. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Plasticizer Leaching into a Fatty Food Simulant (n-hexane) via GC-MS
This protocol is adapted from studies on phthalate migration from plastic articles.[1]
1. Sample Preparation:
- Cut the plasticized polymer material into small pieces of a defined surface area (e.g., 0.5 cm²).
- Accurately weigh the polymer samples.
2. Leaching Experiment:
- Place a known weight of the polymer sample into a glass vial.
- Add a specific volume of n-hexane (a simulant for fatty foods) to the vial.
- Seal the vials and store them at a controlled temperature (e.g., room temperature or elevated temperatures to accelerate leaching) for a defined period (e.g., 6, 15, and 30 days).[1]
- Include blank samples containing only n-hexane to monitor for background contamination.
3. Sample Analysis (GC-MS):
- At each time point, take an aliquot of the n-hexane from the vial.
- Add an internal standard (e.g., Dibutyl adipate - DBA) to the aliquot for accurate quantification.[1]
- Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
- GC Conditions: Use a suitable capillary column (e.g., HP-5). Program the oven temperature to achieve separation of the plasticizer from other components. Set the injector and detector temperatures appropriately (e.g., 280°C and 250°C, respectively).[5]
- MS Conditions: Operate the mass spectrometer in electron impact (EI) mode. Monitor for characteristic ions of the target plasticizer(s).
- Quantification: Create a calibration curve using standard solutions of the plasticizer of interest. Calculate the concentration of the leached plasticizer in the n-hexane based on the peak area relative to the internal standard.
Protocol 2: Determination of Plasticizer Leaching into an Aqueous Medium via HPLC-UV
This protocol is a generalized method suitable for quantifying plasticizers that leach into aqueous solutions.
1. Sample Preparation:
- Prepare polymer samples with a defined surface area and weight as described in Protocol 1.
2. Leaching Experiment:
- Immerse the polymer sample in a specified volume of the aqueous medium (e.g., distilled water, saline solution, or a food simulant like 10% ethanol).
- Conduct the experiment under controlled conditions of temperature and agitation for a set duration.
3. Sample Analysis (HPLC-UV):
- At desired time intervals, withdraw an aliquot of the aqueous medium.
- Filter the aliquot to remove any particulate matter.
- Inject the filtered sample into a High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
- HPLC Conditions: Use a suitable column (e.g., C8 or C18). Develop a mobile phase gradient (e.g., water and acetonitrile) to achieve optimal separation. Set the flow rate and column temperature.[6]
- UV Detection: Set the UV detector to the wavelength of maximum absorbance for the plasticizer being analyzed (e.g., around 221 nm for many common plasticizers).[6]
- Quantification: Prepare a series of standard solutions of the plasticizer to generate a calibration curve. Determine the concentration of the leached plasticizer in the sample by comparing its peak area to the calibration curve.
Visualizations
To better illustrate the processes involved in leaching comparison and the biological impact of leached plasticizers, the following diagrams are provided.
Caption: Experimental workflow for comparing plasticizer leaching.
Caption: Signaling pathway of phthalate-induced endocrine disruption.[7]
References
- 1. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 2. kinampark.com [kinampark.com]
- 3. d-nb.info [d-nb.info]
- 4. Understanding plasticiser leaching from polystyrene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 6. researchgate.net [researchgate.net]
- 7. How common are hormone-disrupting chemicals in fast food? [medicalnewstoday.com]
Spectroscopic Scrutiny: A Comparative Analysis of 2-Ethylhexyl Crotonate and Its Isomers
A detailed examination of the spectroscopic characteristics of 2-Ethylhexyl crotonate and its structural isomers, n-octyl crotonate and cis-2-Ethylhexyl crotonate, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations, arising from differences in alkyl chain branching and geometric configuration, provide unique fingerprints for each molecule, crucial for their identification and characterization in research and drug development.
This guide provides a comprehensive comparison of the spectroscopic properties of these isomeric esters, supported by predicted and analogous experimental data. It further outlines the detailed experimental protocols for acquiring such spectra and visualizes the structural relationships and analytical workflow.
Isomeric Landscape
This compound, a branched-chain ester, shares its molecular formula with the linear n-octyl crotonate and its geometric isomer, cis-2-Ethylhexyl crotonate. Their structural differences, however, give rise to unique spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the predicted and analogous spectroscopic data for this compound and its isomers. Due to the limited availability of direct experimental spectra for this compound, data for the closely related ethyl crotonate and octyl crotonate are included for comparative purposes.
¹H NMR Spectroscopy
The proton NMR spectra are particularly informative for distinguishing between these isomers. The branching in the 2-ethylhexyl group introduces a greater complexity in the upfield region compared to the linear n-octyl chain. Furthermore, the coupling constants between the vinyl protons are a definitive indicator of the cis or trans geometry of the double bond.
Table 1: Predicted and Analogous ¹H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
| Assignment | This compound (Predicted) | n-Octyl Crotonate (Analogous) | cis-2-Ethylhexyl Crotonate (Predicted) | Ethyl Crotonate (trans, Experimental) [1][2][3] | cis-Ethyl Crotonate (Analogous) [4] |
| -CH=CH-CO- | ~6.9 (dq, J ≈ 15.6, 6.9 Hz) | ~6.9 (dt, J ≈ 15.6, 7.0 Hz) | ~6.3 (dq, J ≈ 11.5, 7.0 Hz) | 6.95 (dq, J=15.6, 6.9 Hz) | ~6.3 (dq, J ≈ 11.5, 7.0 Hz) |
| -CH=CH-CO- | ~5.8 (dq, J ≈ 15.6, 1.7 Hz) | ~5.8 (dt, J ≈ 15.6, 1.5 Hz) | ~5.7 (dq, J ≈ 11.5, 1.8 Hz) | 5.82 (dq, J=15.6, 1.7 Hz) | ~5.7 (dq, J ≈ 11.5, 1.8 Hz) |
| -O-CH₂- | ~4.0 (d, J ≈ 5.8 Hz) | ~4.1 (t, J ≈ 6.7 Hz) | ~4.1 (d, J ≈ 5.8 Hz) | 4.17 (q, J=7.1 Hz) | 4.10 (q, J=7.1 Hz) |
| -CH(CH₂CH₃)- | ~1.6 (m) | - | ~1.6 (m) | - | - |
| -CH₂- (chain) | ~1.3-1.4 (m) | ~1.3-1.4 (m) | ~1.3-1.4 (m) | - | - |
| -CH₃ (crotonyl) | ~1.8 (dd, J ≈ 6.9, 1.7 Hz) | ~1.8 (dd, J ≈ 7.0, 1.5 Hz) | ~2.1 (dd, J ≈ 7.0, 1.8 Hz) | 1.87 (dd, J=6.9, 1.7 Hz) | 2.11 (dd, J=7.0, 1.8 Hz) |
| -CH₃ (ethyl) | ~0.9 (t, J ≈ 7.4 Hz) | - | ~0.9 (t, J ≈ 7.4 Hz) | 1.28 (t, J=7.1 Hz) | 1.25 (t, J=7.1 Hz) |
| -CH₃ (butyl) | ~0.9 (t, J ≈ 7.3 Hz) | ~0.9 (t, J ≈ 7.0 Hz) | ~0.9 (t, J ≈ 7.3 Hz) | - | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectra differentiate the isomers based on the number and chemical shifts of the carbon atoms in the alkyl chain. The branched structure of this compound results in more distinct signals for the alkyl carbons compared to the repeating methylene units in n-octyl crotonate.
Table 2: Predicted and Analogous ¹³C NMR Data (Chemical Shift δ [ppm])
| Assignment | This compound (Predicted) | n-Octyl Crotonate (Analogous) | cis-2-Ethylhexyl Crotonate (Predicted) | Ethyl Crotonate (Experimental) [1][2] |
| C=O | ~166 | ~166 | ~165 | 166.5 |
| -CH= | ~144 | ~144 | ~143 | 144.5 |
| =CH-CO- | ~123 | ~123 | ~124 | 123.1 |
| -O-CH₂- | ~67 | ~65 | ~67 | 60.2 |
| -CH(CH₂CH₃)- | ~39 | - | ~39 | - |
| -CH₂- (C4) | ~30 | ~29.2 | ~30 | - |
| -CH₂- (C3) | ~29 | ~29.2 | ~29 | - |
| -CH₂- (C5) | ~24 | ~25.9 | ~24 | - |
| -CH₂- (C2) | ~23 | ~22.6 | ~23 | - |
| -CH₃ (crotonyl) | ~18 | ~18 | ~18 | 18.0 |
| -CH₃ (ethyl) | ~11 | - | ~11 | 14.3 |
| -CH₃ (butyl) | ~14 | ~14 | ~14 | - |
Infrared (IR) Spectroscopy
The IR spectra of the isomers are expected to be broadly similar, dominated by strong absorptions from the ester carbonyl group and the carbon-carbon double bond. However, subtle differences in the fingerprint region, particularly the C-H bending vibrations, can distinguish between the branched and linear alkyl chains. The geometry of the double bond also influences the position of the C=C stretching and the out-of-plane C-H bending vibrations.[5][6][7]
Table 3: Predicted and Analogous IR Data (Wavenumber cm⁻¹)
| Vibrational Mode | This compound (Predicted) | n-Octyl Crotonate (Analogous) [8][9] | cis-2-Ethylhexyl Crotonate (Predicted) | Ethyl Crotonate (trans, Experimental) [10][11] |
| C=O Stretch | ~1720 (s) | ~1725 (s) | ~1720 (s) | 1724 (s) |
| C=C Stretch | ~1655 (m) | ~1657 (m) | ~1650 (m) | 1657 (m) |
| C-O Stretch | ~1170 (s), ~1270 (s) | ~1170 (s), ~1270 (s) | ~1170 (s), ~1270 (s) | 1178 (s), 1270 (s) |
| =C-H Bend (oop) | ~965 (s, trans) | ~967 (s, trans) | ~700 (m, cis) | 968 (s, trans) |
| C-H Stretch (sp³) | 2850-2960 (s) | 2850-2960 (s) | 2850-2960 (s) | 2850-2980 (s) |
| C-H Stretch (sp²) | ~3030 (m) | ~3030 (m) | ~3020 (m) | 3036 (m) |
(s) = strong, (m) = medium
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) are expected to differ. The branched structure of this compound is likely to lead to characteristic fragmentation of the alkyl chain, which will be different from the fragmentation of the linear n-octyl chain.[12][13]
Table 4: Predicted and Analogous Mass Spectrometry Data (m/z of Key Fragments)
| Ion | This compound (Predicted) | n-Octyl Crotonate (Analogous) | cis-2-Ethylhexyl Crotonate (Predicted) | Ethyl Crotonate (Experimental) |
| [M]⁺ | 198 | 198 | 198 | 114 |
| [M - C₄H₉]⁺ | 141 (loss of butyl group) | - | 141 (loss of butyl group) | - |
| [M - C₂H₅]⁺ | 169 (loss of ethyl group) | - | 169 (loss of ethyl group) | 85 (loss of ethyl) |
| [M - C₈H₁₇]⁺ | 85 (loss of octyl radical) | 85 (loss of octyl radical) | 85 (loss of octyl radical) | - |
| [C₅H₇O]⁺ | 83 (crotonyl fragment) | 83 (crotonyl fragment) | 83 (crotonyl fragment) | 69 (crotonyl fragment) |
| McLafferty Rearrangement | 88 | 88 | 88 | 88 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (typically 1024 or more) and a longer acquisition time are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As these esters are liquids, a neat sample can be analyzed. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample plates in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and direct injection into the ion source.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the fragments to generate the mass spectrum.
Experimental Workflow
The general workflow for the spectroscopic analysis of these esters is outlined below.
References
- 1. asahilab.co.jp [asahilab.co.jp]
- 2. azom.com [azom.com]
- 3. Ethyl Trans-Crotonate 60MHz - Anasazi Instruments [aiinmr.com]
- 4. cis-Ethyl crotonate | C6H10O2 | CID 5354263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IR spectrum: Alkenes [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Crotonic acid, octyl ester, trans- [webbook.nist.gov]
- 9. octyl crotonate, 22874-79-9 [thegoodscentscompany.com]
- 10. Ethyl crotonate(623-70-1) IR Spectrum [m.chemicalbook.com]
- 11. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. whitman.edu [whitman.edu]
Efficacy of enzymatic versus chemical synthesis of 2-Ethylhexyl crotonate
A comparative analysis of enzymatic and chemical synthesis methods for 2-Ethylhexyl crotonate reveals distinct advantages and disadvantages for each approach, particularly concerning reaction conditions, yield, purity, and environmental impact. This guide provides an objective comparison to aid researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific needs.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the enzymatic and chemical synthesis of this compound. Data for enzymatic synthesis is drawn from studies on similar 2-ethylhexyl esters, given the limited direct data on this compound. Chemical synthesis data is based on typical Fischer-Speier esterification conditions.
| Parameter | Enzymatic Synthesis (Lipase-catalyzed) | Chemical Synthesis (Acid-catalyzed) |
| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | Strong Acid (e.g., H₂SO₄, p-TsOH) |
| Temperature | 40-80°C | 100-150°C |
| Reaction Time | 4-48 hours | 1-10 hours |
| Yield | High (often >95%) | Moderate to High (60-95%) |
| Purity | High (minimal byproducts) | Variable (potential for side reactions) |
| Solvent | Often solvent-free or in non-polar solvents | Often requires a non-polar solvent (e.g., toluene) to remove water |
| Environmental Impact | "Green" process, biodegradable catalyst | Harsher conditions, corrosive catalyst, potential for waste |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from established procedures for the enzymatic synthesis of other 2-ethylhexyl esters using immobilized lipase.
Materials:
-
Crotonic acid
-
2-Ethylhexanol
-
Immobilized Lipase (e.g., Novozym® 435, from Candida antarctica lipase B)
-
n-Hexane (optional, for solvent-based reaction)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a round-bottom flask, combine crotonic acid and 2-ethylhexanol. A typical molar ratio is 1:1 to 1:1.5 (acid to alcohol). For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.
-
Add the immobilized lipase to the mixture. The enzyme loading is typically 1-10% (w/w) of the total substrate weight.
-
If desired, add molecular sieves to the reaction mixture to absorb the water produced during esterification, which can help drive the reaction towards the product.
-
The reaction mixture is incubated at a controlled temperature, generally between 60°C and 70°C, with constant stirring.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or by measuring the decrease in acidity (titration).
-
Upon completion, the immobilized enzyme is separated from the reaction mixture by simple filtration. The catalyst can often be washed and reused for several cycles.
-
The product, this compound, is then purified from the remaining reactants, typically by vacuum distillation.
Chemical Synthesis of this compound (Fischer-Speier Esterification)
This protocol describes a standard acid-catalyzed esterification.
Materials:
-
Crotonic acid
-
2-Ethylhexanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene or another suitable solvent for azeotropic water removal
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve crotonic acid in an excess of 2-ethylhexanol and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the formation of the ester.[1]
-
The reaction is typically refluxed for 1-10 hours.[1] Reaction progress can be monitored by thin-layer chromatography (TLC) or by the amount of water collected.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the logical flow of both the enzymatic and chemical synthesis processes.
Caption: Workflow for the enzymatic synthesis of this compound.
References
Cross-Validation of Analytical Methods for 2-Ethylhexyl Crotonate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Ethylhexyl crotonate is crucial for ensuring product quality and safety. This guide provides a comparative overview of analytical methodologies, drawing upon validated techniques for structurally similar compounds. The information presented here serves as a robust starting point for developing and validating analytical methods for this compound.
Comparison of Analytical Techniques
| Analytical Technique | Key Performance Parameters | Typical Matrix | Reference Compound(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Linearity: 0.03-0.3% (v/v) LOD: 0.009% (v/v) LOQ: 0.03% (v/v) Precision (RSD): < 10% Accuracy (Bias): < 10% | Diesel Fuel | 2-Ethylhexyl nitrate[1] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Linearity (R²): 0.999 Recovery: 98.37 ± 3.44% Precision (RSD): 1.12% | Alcoholic Beverages | Di(2-ethylhexyl) phthalate (DEHP)[2][3] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LOQ: 5.0 ng/mL (MEHP), 14.0 ng/mL (DEHP) Recovery: 101 ± 5.7% (MEHP), 102 ± 6.5% (DEHP) | Human Serum | Mono(2-ethylhexyl) phthalate (MEHP) and Di(2-ethylhexyl) phthalate (DEHP)[4] |
Experimental Protocols
The successful implementation of any analytical method relies on a detailed and well-documented protocol. Below are representative methodologies for GC-MS and HPLC-UV that can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a validated method for the determination of 2-ethylhexyl nitrate in diesel fuel and can be a suitable starting point for this compound.[1]
1. Sample Preparation:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or the sample matrix).
-
For unknown samples, perform a liquid-liquid extraction if necessary to remove interfering matrix components.[5]
-
An internal standard, such as o-nitrotoluene, can be added to both calibration standards and samples to improve precision.[1]
2. GC-MS Conditions:
-
Column: DB5-MS capillary column (or equivalent).
-
Injection: Headspace or direct liquid injection.[1]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimize for the separation of this compound from other components. A typical program might start at a lower temperature and ramp up to a final temperature.
-
Ionization: Negative Chemical Ionization (NCI) can be effective for compounds containing electronegative atoms.[1]
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]
3. Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is adapted from a validated method for the determination of di(2-ethylhexyl) phthalate (DEHP) in alcoholic beverages.[2][3]
1. Sample Preparation:
-
Prepare calibration standards of this compound in the mobile phase.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction with a solvent like hexane can be used for sample cleanup.[2][3]
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., Spherisord ODS-2).[2]
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid like formic acid to improve peak shape.[6]
-
Elution: Isocratic or gradient elution can be used depending on the complexity of the sample.
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
3. Data Analysis:
-
Quantify this compound by comparing the peak area of the analyte in the sample to the calibration curve.
Workflow for Analytical Method Validation
The validation of an analytical method is a critical step to ensure that it is suitable for its intended purpose.[7] The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: Workflow for the validation of an analytical method.
This comprehensive guide provides a foundation for the development and cross-validation of analytical methods for this compound. By leveraging existing knowledge from structurally similar compounds and following a rigorous validation workflow, researchers can establish reliable and accurate methods for the quantification of this important chemical entity.
References
- 1. Determination of 2-ethylhexyl nitrate in diesel fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Proper Disposal of 2-Ethylhexyl Crotonate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Ethylhexyl crotonate is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
This compound should be managed as a hazardous waste and disposed of through an approved waste disposal plant.[1][2] This is due to its characteristics as a combustible liquid and a potential skin irritant, as indicated by data from structurally similar chemicals.[1][3][4] Furthermore, related compounds show toxicity to aquatic life, highlighting the importance of preventing environmental release.[1][3]
Immediate Safety and Handling for Disposal
Before beginning the disposal process, ensure all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Precautions:
-
Avoid Heat and Ignition Sources: this compound is a combustible liquid.[1][3] Keep it away from open flames, hot surfaces, and sparks.
-
Prevent Skin Contact: This chemical may cause skin irritation.[1][4] In case of contact, wash the affected area thoroughly with soap and water.
-
Eye Protection: Wear safety goggles to prevent eye contact. If contact occurs, rinse cautiously with water for several minutes.
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Based on the properties of similar chemicals, this compound should be classified as a hazardous waste. Specifically, it may be considered a combustible liquid.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on local and national waste classification regulations.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[2]
-
Keep the container tightly closed to prevent the release of vapors.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound and a closely related compound, which inform the disposal procedures.
| Property | Value for this compound | Value for 2-Ethylhexyl Acetate (for comparison) | Reference |
| Boiling Point | 249.8°C at 760 mmHg | 197°C | [2][5] |
| Flash Point | 115.1°C | 71°C | [2][5] |
| Density | 0.884 g/cm³ | 0.870 g/cm³ | [2][5] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This process ensures safety and regulatory compliance at each step.
References
Safeguarding Your Research: A Guide to Handling 2-Ethylhexyl Crotonate
Essential safety protocols and logistical plans for the protection of laboratory personnel.
Handling 2-Ethylhexyl crotonate requires a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risk and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin and eye irritation.[1] May cause an allergic skin reaction and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] For high-exposure situations where both face and eye protection are needed, a face shield can be worn over goggles.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl). A chemical-resistant apron and protective suit or coveralls are also recommended. | Gloves should be unlined and elbow-length.[3] Protective suits should cover the entire body from wrists to ankles.[3] Always wash hands thoroughly after handling and before eating, drinking, or smoking.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. | For activities with potential for significant inhalation exposure, a respirator with an organic-vapor-removing cartridge and a prefilter is recommended.[4] In high concentrations, a positive-pressure supplied air respirator may be required.[5] |
Safe Handling and Operational Procedures
Proper handling procedures are crucial to prevent accidents and exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Operational Steps:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter. An emergency shower and eyewash station must be easily accessible.[2]
-
Handling: Use only in a well-ventilated area.[1] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6] Protect from sunlight.[1] Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Spill Response: In case of a spill, evacuate the area. Remove all sources of ignition.[7] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8] Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8] Entrust disposal to a licensed waste disposal company.[6] Do not empty into drains.[1] |
| Contaminated Materials (e.g., gloves, absorbent) | Place in a sealed, labeled container. Handle contaminated packages in the same way as the substance itself.[1] Dispose of as hazardous waste through a licensed contractor. |
| Empty Containers | Completely emptied packages can be recycled.[1] If not recycled, containers must be disposed of as hazardous waste. |
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for safely handling this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. schaefferoil.com [schaefferoil.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
